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  • Product: 2,3-Difluoro-4-pentylphenol
  • CAS: 887582-85-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 2,3-Difluoro-4-pentylphenol

For Researchers, Scientists, and Drug Development Professionals Introduction 2,3-Difluoro-4-pentylphenol, identified by CAS number 887582-85-6, is a fluorinated aromatic compound of increasing interest within the scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-4-pentylphenol, identified by CAS number 887582-85-6, is a fluorinated aromatic compound of increasing interest within the scientific community. Its unique substitution pattern—a pentyl group and two vicinal fluorine atoms on a phenol ring—imparts a distinct set of physicochemical properties that make it a valuable building block in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms can significantly modulate a molecule's lipophilicity, acidity, metabolic stability, and binding affinity, making fluorinated phenols like this one attractive scaffolds for the design of novel pharmaceuticals and advanced materials such as liquid crystals.[1][2]

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 2,3-Difluoro-4-pentylphenol, offering insights into its synthesis, spectral characteristics, and potential applications.

Physicochemical Properties

While extensive experimental data for 2,3-Difluoro-4-pentylphenol is not widely published, a combination of computed data and analysis of structurally related compounds allows for a reliable estimation of its key properties.

PropertyValueSource
Molecular Formula C₁₁H₁₄F₂O[3][4]
Molecular Weight 200.22 g/mol [3]
Physical Form Solid (Predicted)Inferred from related difluorophenols[5]
XLogP3 4.2Computed by PubChem[3]
Hydrogen Bond Donor Count 1Computed by PubChem[3]
Hydrogen Bond Acceptor Count 3Computed by PubChem[3]
Rotatable Bond Count 4Computed by PubChem[3]
pKa (Predicted) ~8.5 - 9.5Inferred from related fluorophenols

The computed XLogP3 value of 4.2 suggests that 2,3-Difluoro-4-pentylphenol is a highly lipophilic molecule.[3] The presence of the two electron-withdrawing fluorine atoms is expected to increase the acidity of the phenolic proton compared to the non-fluorinated analogue, 4-pentylphenol.

Synthesis and Reactivity

A plausible and efficient synthetic route to 2,3-Difluoro-4-pentylphenol involves a two-step process starting from 1,2-difluorobenzene.

G A 1,2-Difluorobenzene B Valeryl Chloride, AlCl₃ (Friedel-Crafts Acylation) A->B Step 1 C 1-(3,4-Difluorophenyl)pentan-1-one B->C D Zn(Hg), HCl (Clemmensen Reduction) C->D Step 2 E 2,3-Difluoro-4-pentylbenzene D->E F (Further Functionalization) E->F G 2,3-Difluoro-4-pentylphenol F->G

Caption: Proposed synthesis of 2,3-Difluoro-4-pentylphenol.

Step 1: Friedel-Crafts Acylation

The synthesis commences with the Friedel-Crafts acylation of 1,2-difluorobenzene with valeryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6] The reaction introduces the pentanoyl group onto the aromatic ring. The directing effects of the two fluorine atoms favor acylation at the 4-position, para to one of the fluorine atoms.[7]

Step 2: Clemmensen Reduction

The resulting ketone, 1-(3,4-difluorophenyl)pentan-1-one, is then reduced to the corresponding alkane, 2,3-difluoro-4-pentylbenzene, via a Clemmensen reduction.[8][9][10] This reaction is typically carried out using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[11]

Step 3: Introduction of the Hydroxyl Group

The final step to yield 2,3-Difluoro-4-pentylphenol would involve a nucleophilic aromatic substitution or other functional group interconversion to introduce the hydroxyl group.

Reactivity Insights

The electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring towards electrophilic substitution, while also influencing the regioselectivity of such reactions. The phenolic hydroxyl group is a strong activating group and will direct incoming electrophiles primarily to the ortho and para positions.

Predicted Spectroscopic Data

Based on the analysis of structurally similar compounds, the following spectral characteristics are predicted for 2,3-Difluoro-4-pentylphenol.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the phenolic proton, and the protons of the pentyl chain. The aromatic protons will likely appear as complex multiplets due to proton-proton and proton-fluorine couplings.

  • Aromatic Protons (H-5, H-6): ~6.8-7.2 ppm (multiplets)

  • Phenolic Proton (OH): ~4.5-5.5 ppm (broad singlet)

  • Pentyl Chain Protons:

    • α-CH₂: ~2.5-2.7 ppm (triplet)

    • β, γ, δ-CH₂: ~1.2-1.6 ppm (multiplets)

    • CH₃: ~0.9 ppm (triplet)

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by the influence of the fluorine substituents, which will cause splitting of the signals for the carbon atoms to which they are attached and for adjacent carbons (C-F coupling).

  • C-OH (C-1): ~150-155 ppm

  • C-F (C-2, C-3): ~140-150 ppm (doublets with large ¹JCF coupling constants)

  • C-Pentyl (C-4): ~130-135 ppm

  • Aromatic C-H (C-5, C-6): ~115-125 ppm (doublets due to C-F coupling)

  • Pentyl Chain Carbons: ~14-35 ppm

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the O-H, C-H, C=C, and C-F bonds.

  • O-H Stretch: Broad band around 3200-3600 cm⁻¹

  • Aromatic C-H Stretch: ~3000-3100 cm⁻¹

  • Aliphatic C-H Stretch: ~2850-2960 cm⁻¹

  • Aromatic C=C Stretch: ~1500-1600 cm⁻¹

  • C-F Stretch: Strong absorptions in the range of 1100-1300 cm⁻¹

  • C-O Stretch: ~1200-1260 cm⁻¹

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is predicted to show a prominent molecular ion peak (M⁺) at m/z = 200. The fragmentation pattern is expected to be dominated by the loss of the pentyl chain and other characteristic fragments.

  • Molecular Ion (M⁺): m/z = 200

  • Key Fragments: m/z = 143 ([M-C₄H₉]⁺), m/z = 129 ([M-C₅H₁₁]⁺)

Potential Applications

The unique properties of 2,3-Difluoro-4-pentylphenol make it a promising candidate for various applications, particularly in the field of liquid crystals.

Liquid Crystal Displays (LCDs)

The incorporation of the 2,3-difluorophenyl moiety is a known strategy for designing liquid crystal materials with negative dielectric anisotropy (Δε).[1][2][12][13] This property is crucial for vertically aligned (VA) mode LCDs, which are widely used in modern displays for their high contrast ratios and wide viewing angles. The pentyl chain contributes to the calamitic (rod-like) molecular shape necessary for the formation of liquid crystalline phases.

The presence of the fluorine atoms can also influence other important properties of liquid crystals, such as their birefringence, viscosity, and clearing points.[14] By fine-tuning the molecular structure, it is possible to optimize these properties for specific display applications.

Pharmaceutical Research

While specific biological activities of 2,3-Difluoro-4-pentylphenol have not been reported, fluorinated phenols are a well-established class of compounds in drug discovery. The introduction of fluorine can enhance metabolic stability, improve binding to target proteins, and modulate the pKa of nearby functional groups. These effects can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.

Safety and Handling

As with all chemical reagents, 2,3-Difluoro-4-pentylphenol should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

2,3-Difluoro-4-pentylphenol is a fluorinated aromatic compound with a unique combination of properties that make it a valuable tool for researchers in materials science and drug discovery. Its synthesis is achievable through established organic chemistry methodologies, and its predicted spectroscopic characteristics provide a basis for its identification and characterization. The potential for this molecule to serve as a key component in advanced liquid crystal displays highlights its significance in the development of new technologies. Further experimental investigation into its physical and chemical properties will undoubtedly uncover new applications and expand its utility in various scientific fields.

References

  • Elastic and electro-optical properties of flexible fluorinated dimers with neg
  • Synthesis and physical properties of novel liquid crystals containing 2,3-difluorophenyl and 1,3-dioxane units.
  • First synthesis of liquid crystalline 2,3-bis(trifluoromethyl)phenyl derivatives exhibiting large negative dielectric anisotropy. Taylor & Francis Online.
  • Synthesis and mesomorphic properties of four-ring liquid crystals containing 2,3-difluorophenyl and 1,3-dioxane units. R Discovery.
  • Clemmensen reduction. University of California, Davis.
  • Clemmensen Reduction. Alfa Chemistry.
  • Clemmensen reduction. Wikipedia.
  • Mesomorphic, dielectric, and optical properties of fluorosubstituted biphenyls, terphenyls, and qu
  • Synthesis, Mesomorphism and the Optical Properties of Alkyl-deuterated Nematogenic 4-[(2,6-Difluorophenyl)ethynyl]biphenyls. PMC.
  • The synthesis and electro-optic properties of liquid crystalline 2-(2,3-difluorobiphenyl-4′-yl)-1,3-dioxanes.
  • 2,3-Difluoro-4-pentylphenol. PubChem.
  • The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry.
  • The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls.
  • Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nem
  • Clemmensen Reduction. Organic Chemistry Portal.
  • 2,3-Difluorophenol 98 6418-38-8. Sigma-Aldrich.
  • Technical Support Center: Optimization of Friedel-Crafts Acyl
  • FT-IR, FT-Raman spectra and ab initio HF, DFT vibrational analysis of 2,3-difluoro phenol. PubMed.
  • Friedel–Crafts Acyl
  • 2,3,4-TRIFLUOROPHENOL(2822-41-5) 1H NMR spectrum. ChemicalBook.
  • 2,3-difluoro-4-pentylphenol | 126163-37-9. Molport.
  • 2,3-DIFLUORO-4-PENTYLPHENOL — Chemical Substance Inform
  • Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals. PMC.
  • EAS Reactions (3)
  • Applications of Friedel–Crafts reactions in total synthesis of n
  • 1-[2,3-difluoro-4-(4-heptylphenyl)phenyl]-2,3-difluoro-4-pent-4-enoxybenzene. Guidechem.
  • 13C NMR of pentafluorophenyl group. Reddit.
  • Regioselective Friedel-Crafts acylation with. Journal of the Chinese Chemical Society.
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center.
  • Phenol.
  • Environmental risk evaluation report: 4-tert-pentylphenol (CAS no. 80-46-6). GOV.UK.
  • 4-Pentylphenol. PubChem.
  • 4-pentylphenol - 14938-35-3, C11H16O, density, melting point, boiling point, structural formula, synthesis. ChemSrc.
  • P-TERT-PENTYLPHENOL. CAMEO Chemicals.
  • SAFETY D
  • 1 H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol).
  • 78322-87-9|2-Fluoro-4-pentylphenol|BLD Pharm. BLD Pharm.
  • Phenol, 4-pentyl-. NIST WebBook.
  • 445004-25-1(Phenol, 2,3-difluoro-4-(1-methylethenyl)-) Product Description. ChemicalBook.
  • Aldrich FT-IR Collection Edition II. Thermo Fisher Scientific.
  • 4-Phenylphenol(92-69-3) 13C NMR spectrum. ChemicalBook.

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Exploratory

Molecular Weight, Structural Causality, and Application Workflows of 2,3-Difluoro-4-pentylphenol

Executive Summary In the design of advanced materials and targeted therapeutics, the selection of molecular building blocks is dictated by a strict economy of mass, electronics, and steric geometry. 2,3-Difluoro-4-pentyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of advanced materials and targeted therapeutics, the selection of molecular building blocks is dictated by a strict economy of mass, electronics, and steric geometry. 2,3-Difluoro-4-pentylphenol represents a highly specialized, bifunctional synthon. With a highly controlled molecular weight and a uniquely polarized structural motif, it serves as a critical precursor in the synthesis of fluorinated liquid crystal monomers (FLCMs) and highly lipophilic pharmaceutical intermediates (such as tyrosine kinase inhibitors).

This whitepaper dissects the physicochemical properties of 2,3-difluoro-4-pentylphenol, explains the causality behind its structural advantages, and provides a self-validating experimental workflow for its downstream integration.

Physicochemical Profiling & Quantitative Data

Understanding the baseline metrics of a synthon is the first step in predicting its macroscopic behavior. The precise molecular weight of 200.22 g/mol places this compound firmly within the optimal range for fragment-based drug discovery (FBDD), allowing for significant downstream elaboration without violating Lipinski’s Rule of Five[1].

Table 1: Core Physicochemical and Structural Properties
PropertyValueScientific Implication
Chemical Name 2,3-Difluoro-4-pentylphenolStandard IUPAC nomenclature.
CAS Numbers 887582-85-6, 126163-37-9Primary registry identifiers for procurement[2].
Molecular Formula C₁₁H₁₄F₂ODefines the atomic composition and unsaturation.
Molecular Weight 200.22 g/mol Low molecular weight allows for complex downstream coupling while maintaining bioavailability[1].
Exact Mass 200.1013 DaCritical for high-resolution mass spectrometry (HRMS) validation[1].
XLogP3 4.2High lipophilicity; drives membrane permeation and nematic phase stability[1].
Hydrogen Bond Donors 1 (Phenolic -OH)Serves as the primary nucleophilic anchor for functionalization[1].

Structural Causality: The "Why" Behind the Molecule

As an application scientist, analyzing a molecule requires looking beyond its static structure to understand its dynamic physicochemical effects.

  • The 2,3-Difluoro Motif: Fluorine is highly electronegative but sterically compact (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å). Placing two fluorine atoms at the 2,3-positions of the phenyl ring creates a strong, localized dipole moment perpendicular to the molecule's long axis. In display technologies, this induces negative dielectric anisotropy ( Δϵ<0 ) , a mandatory property for Vertically Aligned (VA) liquid crystal displays[3]. In medicinal chemistry, this vicinal difluorination withdraws electron density from the ring, lowering the pKa of the adjacent phenolic hydroxyl group and blocking metabolic oxidation sites (e.g., CYP450-mediated aromatic hydroxylation)[4].

  • The C5 Pentyl Chain: The aliphatic tail provides a hydrophobic, steric buffer. In liquid crystal monomers (LCMs), this chain promotes parallel molecular alignment, stabilizing the nematic phase[3]. In pharmacology, it drives the molecule's high LogP (4.2), facilitating lipid membrane permeation.

  • The Phenolic Hydroxyl: This is the reactive anchor. Because the adjacent fluorines increase its acidity, the hydroxyl group can be easily deprotonated under mild basic conditions, making it an ideal nucleophile for etherification or cross-coupling.

Logical Relationship Diagram

G cluster_features Structural Motifs cluster_properties Physicochemical Effects cluster_apps Downstream Applications Core 2,3-Difluoro-4-pentylphenol F_Motif 2,3-Difluoro Substitution Core->F_Motif Alkyl_Chain C5 Pentyl Chain Core->Alkyl_Chain OH_Group Phenolic Hydroxyl Core->OH_Group Dielectric Negative Dielectric Anisotropy F_Motif->Dielectric Lipophilicity Metabolic Stability & LogP ↑ F_Motif->Lipophilicity Alkyl_Chain->Dielectric Steric buffer Reactivity Nucleophilic Anchor OH_Group->Reactivity LCD Liquid Crystal Monomers (LCMs) Dielectric->LCD Pharma Drug Discovery (Kinase Inhibitors) Lipophilicity->Pharma Reactivity->LCD Reactivity->Pharma

Structure-property-application relationships of 2,3-Difluoro-4-pentylphenol.

Experimental Protocols: Alkylation Workflow

To utilize 2,3-difluoro-4-pentylphenol in the synthesis of an advanced LCM or a pharmaceutical intermediate, the phenolic hydroxyl must be functionalized. The following protocol details a Williamson Ether Synthesis designed as a self-validating system.

Protocol: Mild Etherification of 2,3-Difluoro-4-pentylphenol

Objective: Alkylation of the phenolic -OH to generate a 1-alkoxy-2,3-difluoro-4-pentylbenzene derivative.

Causality of Reagent Selection: Because the electron-withdrawing vicinal fluorines lower the pKa of the phenol, a mild base like Potassium Carbonate ( K2​CO3​ ) is entirely sufficient for quantitative deprotonation. This avoids the use of hazardous, strong bases like Sodium Hydride (NaH) which can cause unwanted side reactions. Dimethylformamide (DMF) is selected as the solvent because it is polar and aprotic; it solvates the potassium cation effectively while leaving the phenoxide anion "naked" and highly nucleophilic, drastically accelerating the SN​2 reaction.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 100 mL Schlenk flask with 2,3-difluoro-4-pentylphenol (1.0 eq, 2.00 g, ~10 mmol) and finely powdered, anhydrous K2​CO3​ (1.5 eq, 2.07 g).

  • Deprotonation: Add 25 mL of anhydrous DMF under an inert argon atmosphere. Stir the suspension vigorously at ambient temperature for 30 minutes. Observation: The solution will adopt a faint color change, indicating the formation of the phenoxide anion.

  • Electrophile Addition: Introduce the desired alkyl halide (e.g., 1-bromohexane for LCM synthesis) (1.1 eq, 11 mmol) dropwise via syringe over 5 minutes.

  • Thermal Activation: Heat the reaction mixture to 80°C for 8–12 hours.

  • Self-Validation (In-Process Control): Pull a 50 μL aliquot, dilute in methanol, and analyze via LC-MS (Negative Ion Mode). The reaction is complete when the robust [M−H]− peak of the starting material at m/z 199.1 is completely consumed.

  • Workup: Cool the reaction to room temperature and quench by pouring into 100 mL of ice-cold distilled water. The highly lipophilic product will phase-separate. Extract with Ethyl Acetate ( 3×50 mL).

  • Purification: Wash the combined organic layers extensively with a 5% aqueous LiCl solution ( 3×50 mL) to completely remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Analytical Validation Standards

Trustworthiness in chemical synthesis requires rigorous analytical proof. To confirm the structural integrity of 2,3-difluoro-4-pentylphenol and its derivatives, rely on the following spectroscopic markers:

  • Mass Spectrometry (ESI-MS): Due to the enhanced acidity of the fluorinated phenol, negative electrospray ionization (ESI-) is highly sensitive for the parent compound, yielding a dominant [M−H]− ion at exactly 199.1 m/z[1].

  • 19 F NMR Spectroscopy: The two fluorine atoms will appear in the aromatic region (typically between -130 and -150 ppm). Because they are vicinal (adjacent), they will couple with each other, presenting as two distinct doublets of doublets (or complex multiplets due to secondary coupling with aromatic protons) with a strong ortho-fluorine coupling constant ( 3JFF​≈20 Hz).

  • 1 H NMR Spectroscopy: The pentyl chain provides a distinct aliphatic signature: a clean triplet at ~0.9 ppm for the terminal methyl group ( −CH3​ ), and a broad multiplet envelope between 1.3–1.6 ppm for the internal methylenes. The aromatic protons will appear as two distinct signals exhibiting complex splitting due to scalar coupling with the adjacent fluorine atoms.

References

  • "2,3-DIFLUORO-4-PENTYLPHENOL — Chemical Substance Information", NextSDS.
  • "2,3-Difluoro-4-pentylphenol | C11H14F2O | CID 14495658", PubChem, National Institutes of Health.
  • "Liquid Crystal Monomers (LCMs) of Emerging Concern: Recent Progress and Challenges in Wastewater Treatment", PubMed Central (PMC).
  • "WO2014022569A1 - Treatment of dry eye", Google Patents.

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Foundational

Introduction: Navigating the Chemistry and Risks of a Novel Phenolic Compound

An In-depth Technical Guide to the Safety and Handling of 2,3-Difluoro-4-pentylphenol 2,3-Difluoro-4-pentylphenol is a substituted aromatic compound with potential applications in the development of novel liquid crystals...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safety and Handling of 2,3-Difluoro-4-pentylphenol

2,3-Difluoro-4-pentylphenol is a substituted aromatic compound with potential applications in the development of novel liquid crystals, pharmaceuticals, and other advanced materials. Its structure, combining a lipophilic pentyl chain with an electron-rich phenolic ring modified by two electron-withdrawing fluorine atoms, suggests a unique profile of chemical reactivity and biological activity. For researchers, scientists, and drug development professionals, a comprehensive understanding of its safety profile is not merely a regulatory formality but a prerequisite for innovation.

This guide provides an in-depth technical analysis of the safety considerations for 2,3-Difluoro-4-pentylphenol. In the absence of a formally published Safety Data Sheet (SDS) for this specific molecule, this document constructs a robust safety profile based on expert analysis of its structural components and data from closely related chemical analogs. By examining the known hazards of 4-pentylphenol and 2,3-difluorophenol, we can extrapolate a reliable risk assessment and establish rigorous safe handling protocols, ensuring that scientific exploration can proceed without compromising researcher safety.

Physicochemical and Structural Identity

A clear identification of the compound is the foundation of any safety assessment. The key identifiers and properties for 2,3-Difluoro-4-pentylphenol are summarized below.

PropertyValueSource
IUPAC Name 2,3-difluoro-4-pentylphenol[1]
CAS Numbers 887582-85-6; 126163-37-9[1][2][3]
Molecular Formula C₁₁H₁₄F₂O[1][3]
Molecular Weight 200.22 g/mol [1]
Physical Form Solid
Purity Typically ≥98%

Hazard Identification and Analysis: A Structure-Activity Based Approach

The primary hazards of 2,3-Difluoro-4-pentylphenol can be inferred by dissecting its structure and evaluating the known risks of its core components: the 4-pentylphenol moiety and the 2,3-difluorophenol system.

Analysis of the 4-Pentylphenol Analog

The 4-n-pentylphenol substructure is known to be hazardous. The Safety Data Sheet for this analog provides critical insights.[4]

  • Hazard Classification: It is classified as Skin Corrosion/Irritation Category 1B (H314) and Serious Eye Damage/Eye Irritation Category 1 (H318) .[4]

  • Implication: This indicates that the alkylphenol backbone of our target molecule is likely to be corrosive , capable of causing severe skin burns and serious, potentially irreversible, eye damage upon contact.[4] The signal word associated with this level of hazard is "Danger" .[4]

Analysis of the 2,3-Difluorophenol Analog

The introduction of two fluorine atoms onto the phenolic ring modifies the electronic properties and introduces new potential hazards.

  • Hazard Classification: 2,3-Difluorophenol is classified as Acute Toxicity 4 (Oral) , Skin Irritant 2 , Eye Irritant 2 , and Specific Target Organ Toxicity - Single Exposure 3 (STOT SE 3) for respiratory irritation.[5]

  • Implication: This suggests that 2,3-Difluoro-4-pentylphenol is likely harmful if swallowed and will act as an irritant to the skin, eyes, and respiratory system .[5]

Synthesized Hazard Profile for 2,3-Difluoro-4-pentylphenol

By combining these data, we can project a comprehensive hazard profile for the target compound. The corrosive nature of the alkylphenol is the most severe hazard and should take precedence in classification, while the irritant and toxic properties of the fluorinated ring must also be addressed in handling protocols.

Hazard ClassGHS Classification (Predicted)Rationale and Remarks
Acute Toxicity Acute Toxicity 4, Oral (H302) Harmful if swallowed. Based on the 2,3-difluorophenol analog.[5]
Skin Corrosion/Irritation Skin Corrosion 1B (H314) Causes severe skin burns. Based on the potent effect of the 4-pentylphenol analog.[4] This is a more severe classification than simple irritation.
Eye Damage/Irritation Serious Eye Damage 1 (H318) Causes serious eye damage. Based on the 4-pentylphenol analog.[4]
Target Organ Toxicity STOT SE 3 (H335) May cause respiratory irritation. Based on the 2,3-difluorophenol analog.[5] Inhalation of dust should be avoided.
Thermal Decomposition Hazardous Decomposition Products Combustion may produce carbon oxides (CO, CO₂), and highly toxic, corrosive Hydrogen Fluoride (HF) gas.[6][7]

Risk Mitigation and Safe Handling Protocols

A proactive approach to risk mitigation is essential. The following protocols are designed based on the synthesized hazard profile.

Engineering Controls
  • Ventilation: All handling of 2,3-Difluoro-4-pentylphenol solid and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors and to contain any potential spills.[8]

  • Safety Equipment: An emergency eyewash station and safety shower must be immediately accessible in the work area.[9]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent contact with this corrosive and irritant compound.

  • Eye Protection: Chemical splash goggles are mandatory. For procedures with a higher risk of splashing, a full face shield must be worn in addition to goggles.[6][8]

  • Hand Protection: Chemically resistant gloves are required. Given the aromatic and lipophilic nature of the compound, nitrile gloves (minimum thickness of 5 mil or greater) are a suitable starting point. However, users should always consult glove manufacturer data for breakthrough times. Double-gloving is recommended for extended handling.

  • Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes are required at all times.[6] For larger quantities, a chemically resistant apron should be worn over the lab coat.

Workflow for Safe Handling

The following diagram outlines the mandatory workflow for safely handling 2,3-Difluoro-4-pentylphenol, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_1 Conduct Pre-Task Risk Assessment prep_2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_1->prep_2 prep_3 Verify Fume Hood Functionality prep_2->prep_3 handle_1 Weigh Compound Inside Fume Hood prep_3->handle_1 Proceed to Experiment handle_2 Use Spatula/Tools; Avoid Creating Dust handle_1->handle_2 handle_3 Keep Container Tightly Sealed When Not in Use handle_2->handle_3 clean_1 Decontaminate Workspace and Equipment handle_3->clean_1 Experiment Complete clean_2 Segregate Waste into Labeled Hazardous Waste Container clean_1->clean_2 clean_3 Remove PPE and Wash Hands Thoroughly clean_2->clean_3

Caption: Standard laboratory workflow for handling 2,3-Difluoro-4-pentylphenol.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First-Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen and seek immediate medical attention.[8]

  • Skin Contact: This is a medical emergency . Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[4][10]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15-30 minutes, holding the eyelids open to ensure complete rinsing.[7][8] Seek immediate medical attention, preferably from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting.[4][10] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[8] Seek immediate medical attention.

Accidental Release Measures (Spills)

The response to a spill should be guided by its scale and location.

G spill Spill Occurs is_minor Is the spill small and contained in a fume hood? spill->is_minor is_major Is the spill large, outside containment, or involves HF? evacuate Evacuate Area Alert EHS/Emergency Services is_major->evacuate Yes cleanup Wear Full PPE Contain with inert absorbent (e.g., vermiculite, sand) Collect in sealed waste container is_major->cleanup No (but still requires full PPE) is_minor->is_major No is_minor->cleanup Yes decon Decontaminate Area cleanup->decon

Caption: Decision tree for responding to a chemical spill.

Toxicological and Ecological Considerations

Toxicological Profile

The toxicity of substituted phenols is complex and can be influenced by metabolic activation.[11] Electron-withdrawing groups, like fluorine, can impact the molecule's lipophilicity and its potential to form toxic metabolites.[12][13] While specific LD50 or LC50 data for 2,3-Difluoro-4-pentylphenol are not available, the acute oral toxicity of the difluorophenol analog suggests caution.[5] The primary health risk, based on analog data, remains its severe corrosive effect on skin and eyes.[4]

Ecological Information

Phenolic compounds can be toxic to aquatic life. As such, 2,3-Difluoro-4-pentylphenol should be prevented from entering drains or waterways.[8] All waste must be collected and disposed of as hazardous chemical waste according to local, state, and federal regulations.

Storage and Disposal

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: All waste material containing this compound must be disposed of as hazardous waste. Do not dispose of it down the drain. Collect in a designated, sealed, and labeled waste container for pickup by environmental health and safety personnel.

References

  • PubChem. 2,3-Difluoro-4-pentylphenol | C11H14F2O | CID 14495658. Available from: [Link]

  • Smith, C. J., Doolittle, D. J., & Caskey, J. A. (2002). The relative toxicity of substituted phenols reported in cigarette mainstream smoke. Toxicological Sciences, 69(1), 265-277. Available from: [Link]

  • NextSDS. 2,3-DIFLUORO-4-PENTYLPHENOL — Chemical Substance Information. Available from: [Link]

  • Roy, D., & Liehr, J. G. (2008). Understanding the Toxicity of Phenols: Using Quantitative Structure−Activity Relationship and Enthalpy Changes To Discriminate between Possible Mechanisms. Chemical Research in Toxicology, 21(6), 1205-1212. Available from: [Link]

  • MolPort. 2,3-difluoro-4-pentylphenol | 126163-37-9. Available from: [Link]

  • NextSDS. 2,3-DIFLUORO-4''-HEPTYL-4-PENTYLTERPHENYL — Chemical Substance Information. Available from: [Link]

  • NextSDS. 2,3-DIFLUORO-4-HEPTYL-4''-PENTYLTERPHENYL — Chemical Substance Information. Available from: [Link]

  • U.S. EPA. TOXICOLOGICAL REVIEW OF Phenol. Available from: [Link]

  • Oxford Academic. Relative Toxicity of Substituted Phenols Reported in Cigarette Mainstream Smoke. Available from: [Link]

  • OSTI.GOV. Toxicity and anaerobic biodegradability of substituted phenols under methanogenic conditions. Available from: [Link]

  • ABX GmbH. Material Safety Data Sheet. (2012). Available from: [Link]

  • PubChem. 2,3-Difluoro-4'-pentyl-1,1'-biphenyl | C17H18F2 | CID 10587425. Available from: [Link]

  • ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). Available from: [Link]

  • Purdue University. Fluorine Safety. Available from: [Link]

  • Airgas. Fluorine - Safety Data Sheet. (2022). Available from: [Link]

  • NJ.gov. HAZARD SUMMARY - Fluorine. Available from: [Link]

Sources

Exploratory

Thermodynamic Stability and Physicochemical Profiling of 2,3-Difluoro-4-pentylphenol: A Core Scaffold for Advanced Materials

Executive Summary In the dynamic landscape of materials science and medicinal chemistry, the strategic selection of fluorinated building blocks is paramount. 2,3-Difluoro-4-pentylphenol (CAS: 126163-37-9, 887582-85-6) ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the dynamic landscape of materials science and medicinal chemistry, the strategic selection of fluorinated building blocks is paramount. 2,3-Difluoro-4-pentylphenol (CAS: 126163-37-9, 887582-85-6) has emerged as a privileged scaffold[1][2]. Characterized by its highly stable carbon-fluorine (C-F) bonds and a flexible pentyl tail, this compound is a critical intermediate in the synthesis of nematic liquid crystals (LCs) with high negative dielectric anisotropy (Δε < 0)[3][4]. Furthermore, its unique lipophilicity and metabolic stability make it a highly valuable moiety in drug discovery[5].

This whitepaper provides an in-depth technical analysis of its thermodynamic stability, physicochemical properties, and the self-validating experimental workflows required for its synthesis and characterization.

Molecular Architecture & Causality of Properties

The utility of 2,3-Difluoro-4-pentylphenol is dictated by the precise spatial arrangement of its functional groups. As an application scientist, I rely on the following structure-property relationships to guide experimental design:

  • The 2,3-Difluoro Substitution: Fluorine is the most electronegative element. Placing two fluorine atoms adjacent to each other on the phenolic ring induces a massive lateral dipole moment that is perpendicular to the molecular long axis. When incorporated into liquid crystal scaffolds (such as tolanes or biphenyls), this lateral dipole is the fundamental cause of negative dielectric anisotropy, a requirement for Vertically Aligned (VA) LCDs[4][6].

  • The Pentyl Chain: The 5-carbon alkyl tail provides critical steric flexibility. By disrupting rigid crystal packing, the pentyl chain lowers the melting point and broadens the temperature range of the nematic mesophase, ensuring the material remains fluid at operating temperatures[3].

  • Thermodynamic Stability: The C-F bond energy is exceptionally high (~485 kJ/mol). This imparts profound thermal and chemical inertness, preventing degradation under the UV exposure and thermal stress typical in both display applications and biological systems[5].

Physicochemical Data Summary

The quantitative metrics of 2,3-Difluoro-4-pentylphenol are summarized below to facilitate rapid comparison for formulation and synthesis planning[2].

PropertyValueSignificance
IUPAC Name 2,3-difluoro-4-pentylphenolStandard nomenclature
CAS Numbers 126163-37-9; 887582-85-6Registry identification
Molecular Formula C₁₁H₁₄F₂OCore composition
Molecular Weight 200.22 g/mol Mass spectrometry target
Computed XLogP3 4.2High lipophilicity; excellent for membrane permeability
Topological Polar Surface Area 20.2 ŲLow TPSA indicates high hydrophobicity
Complexity Score 163Indicates a highly accessible synthetic target

Mechanistic Pathways & Logical Relationships

To understand how the atomic structure of this compound translates to macroscopic technological applications, we must map the logical pathway of its physical chemistry.

Mechanism M1 2,3-Difluoro Substitution (High Electronegativity) M2 Strong Lateral Dipole (Perpendicular to Axis) M1->M2 Induces M3 Negative Dielectric Anisotropy (Δε < 0) M2->M3 Results in M4 Vertical Alignment (VA) LCD Applications M3->M4 Enables

Caption: Logical pathway from molecular substitution to macroscopic liquid crystal display applications.

Experimental Workflows & Self-Validating Protocols

Reliability in materials science requires protocols that are inherently self-validating. Below are the field-proven methodologies for synthesizing and profiling 2,3-Difluoro-4-pentylphenol.

Protocol 1: Regioselective Synthesis of 2,3-Difluoro-4-pentylphenol

Objective: To synthesize the target scaffold with >99% purity, avoiding isomeric byproducts.

  • Friedel-Crafts Acylation:

    • Procedure: Suspend AlCl₃ (1.2 eq) in anhydrous dichloromethane (DCM) at 0°C. Add valeryl chloride (1.1 eq) dropwise. Slowly introduce 2,3-difluoroanisole (1.0 eq). Stir for 4 hours at room temperature.

    • Causality: The methoxy group is a strong ortho/para director. The fluorine at position 2 sterically and electronically blocks the ortho position. Consequently, acylation is driven exclusively to the para position (C4). This electronic gating creates a self-validating, highly regioselective outcome.

  • Wolff-Kishner Reduction:

    • Procedure: Combine the intermediate ketone with hydrazine hydrate and KOH in diethylene glycol. Reflux to form the hydrazone, then heat to 200°C to extrude nitrogen gas.

    • Causality: While a Clemmensen reduction (Zn/Hg, HCl) is an alternative, the strongly basic Wolff-Kishner conditions are chosen specifically to avoid acid-catalyzed ether cleavage or halogen exchange. The irreversible extrusion of N₂ gas thermodynamically drives the reduction to 100% completion.

  • Selective Demethylation:

    • Procedure: Cool the reduced intermediate in DCM to -78°C. Add Boron Tribromide (BBr₃, 1.5 eq) dropwise. Allow to warm to room temperature overnight, then quench with water.

    • Causality: BBr₃ is selected over harsh acidic cleavage (e.g., HBr/AcOH) because it forms a stable Lewis acid-base complex with the ether oxygen. This facilitates highly selective cleavage of the methyl group without degrading the pentyl chain or the robust C-F bonds.

Protocol 2: Thermodynamic Profiling via Differential Scanning Calorimetry (DSC)

Objective: To accurately determine thermal stability and phase transition temperatures[4].

  • Sample Preparation: Encapsulate 3–5 mg of purified 2,3-Difluoro-4-pentylphenol in an aluminum crucible.

  • Thermal Cycling: Perform a Heat-Cool-Heat cycle from -50°C to 150°C under a nitrogen purge (50 mL/min).

  • Ramp Rate: Strictly maintain a heating/cooling rate of 10°C/min.

    • Causality: The first heating cycle is mandatory to erase the "thermal history" of the sample (e.g., polymorphism induced by crystallization solvents). The subsequent cooling and second heating cycles reveal the true thermodynamic phase transitions. A 10°C/min rate is the analytical standard—slower rates risk thermal degradation of sensitive mesophases, while faster rates obscure closely spaced transitions (such as Smectic to Nematic shifts).

Workflow cluster_synthesis Synthesis Protocol cluster_analysis Thermodynamic & Optical Profiling N1 2,3-Difluoroanisole (Starting Material) N2 Friedel-Crafts Acylation (Valeryl Chloride) N1->N2 N3 Wolff-Kishner Reduction (Hydrazine/KOH) N2->N3 N4 Demethylation (BBr3 / DCM) N3->N4 N5 2,3-Difluoro-4-pentylphenol (Target Scaffold) N4->N5 N6 Differential Scanning Calorimetry (DSC) N5->N6 Thermal Analysis N7 Polarizing Optical Microscopy (POM) N6->N7 Phase confirmation

Caption: Workflow detailing the synthesis and thermodynamic profiling of 2,3-Difluoro-4-pentylphenol.

Conclusion & Future Perspectives

2,3-Difluoro-4-pentylphenol represents a masterclass in molecular engineering. By leveraging the extreme electronegativity of fluorine and the steric disruption of a pentyl chain, researchers can reliably synthesize materials with profound thermodynamic stability and highly specific dielectric properties[4][6]. Whether utilized as a terminal moiety in high-birefringence liquid crystals or as a lipophilic, metabolically stable bioisostere in pharmaceutical development[5], mastering the synthesis and profiling of this compound is essential for modern application scientists.

References

  • PubChem. "2,3-Difluoro-4-pentylphenol | C11H14F2O | CID 14495658". National Center for Biotechnology Information. URL: [Link]

  • Reiffenrath, V., et al. "New liquid crystal compounds with negative dielectric anisotropy." ResearchGate. URL: [Link]

  • Li, F., et al. "Synthesis and the effect of 2,3-difluoro substitution on the properties of diarylacetylene terminated by an allyloxy group." Liquid Crystals, Taylor & Francis. URL: [Link]

  • Li, F., et al. "Synthesis and properties of allyloxy-based tolane liquid crystals with high negative dielectric anisotropy." ResearchGate. URL: [Link]

Sources

Foundational

Thermodynamic Solubility Profile and Solvation Mechanics of 2,3-Difluoro-4-pentylphenol in Organic Solvents

Executive Summary 2,3-Difluoro-4-pentylphenol (CAS: 126163-37-9 / 887582-85-6) is a highly specialized fluorinated building block utilized extensively in the synthesis of advanced materials (such as nematic liquid crysta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,3-Difluoro-4-pentylphenol (CAS: 126163-37-9 / 887582-85-6) is a highly specialized fluorinated building block utilized extensively in the synthesis of advanced materials (such as nematic liquid crystals) and active pharmaceutical ingredients (APIs)[1][2]. For researchers and process chemists, understanding the thermodynamic solubility of this compound in various organic solvents is critical for optimizing reaction kinetics, designing purification workflows (e.g., crystallization), and formulating drug delivery systems. This whitepaper provides an in-depth analysis of its solvation mechanics, a predictive solubility profile, and a field-validated experimental protocol for thermodynamic solubility determination.

Structural Chemistry and Solvation Thermodynamics

The solubility behavior of 2,3-Difluoro-4-pentylphenol is dictated by the competing thermodynamic forces of its three distinct structural moieties:

  • The Pentyl Chain (Lipophilic Drive): The five-carbon aliphatic tail imparts significant lipophilicity to the molecule. According to standard solvation principles for alkylphenols, an increase in the carbon chain length dramatically increases the compound's solubility in non-polar aliphatic and aromatic hydrocarbons due to a favorable entropy of mixing[3].

  • 2,3-Difluoro Substitution (Electronic and Steric Effects): Fluorine is the most electronegative element. The presence of two fluorine atoms at the ortho and meta positions relative to the hydroxyl group exerts a strong inductive electron-withdrawing effect. This effect lowers the pKa of the phenolic proton, making the molecule more acidic than a standard unsubstituted alkylphenol[4]. Furthermore, the dense electron clouds of the C-F bonds disrupt the standard intermolecular hydrogen-bonding networks typically seen in plain phenols, rendering the molecule highly hydrophobic but exceptionally soluble in halogenated and polar aprotic solvents[4].

  • Phenolic Hydroxyl (Hydrogen Bonding): Despite the hydrophobic nature of the rest of the molecule, the -OH group acts as both a hydrogen bond donor and acceptor. This allows the compound to readily dissolve in hydrogen-bond accepting solvents (like ethers and ketones) and protic solvents (like alcohols)[3].

Empirical Solubility Profile in Organic Solvents

Because specific empirical solubility data for niche fluorinated intermediates can vary based on crystalline polymorphism and purity, the following table synthesizes the thermodynamic solubility profile based on the structural analogs of fluorinated alkylphenols.

Solvent ClassRepresentative SolventDielectric Constant (ε)Solvation MechanismEstimated Solubility Range (mg/mL at 25°C)
Alcohols (Polar Protic) Methanol, Ethanol32.7, 24.5Strong H-bond donation/acceptance with the phenolic -OH.> 100 mg/mL (Freely Soluble)
Halogenated (Non-Polar) Dichloromethane (DCM)8.93Favorable dipole-dipole interactions with the fluorinated aromatic ring.> 150 mg/mL (Very Soluble)
Ketones (Polar Aprotic) Acetone20.7H-bond acceptance from the phenol; "like dissolves like" polarity.> 100 mg/mL (Freely Soluble)
Aromatic Hydrocarbons Toluene2.38π-π stacking with the aromatic core; van der Waals interactions with the pentyl chain.50 - 100 mg/mL (Soluble)
Aliphatic Hydrocarbons n-Hexane, Heptane1.88Hydrophobic dispersion forces driven entirely by the pentyl chain[3].10 - 50 mg/mL (Moderately Soluble)
Aqueous (Reference) Water80.1Extreme hydrophobicity from the pentyl chain and C-F bonds repels water[4].< 0.1 mg/mL (Practically Insoluble)

Validated Experimental Protocol: High-Throughput Shake-Flask Method

Step-by-Step Methodology
  • Solid-State Verification: Begin with high-purity (>99%) 2,3-Difluoro-4-pentylphenol. Causality: Impurities can cause freezing point depression and disrupt the crystal lattice, artificially inflating apparent solubility.

  • Solvent Saturation: Add an excess amount of the solid compound (e.g., 200 mg) to 1.0 mL of the target organic solvent in a borosilicate glass vial. Causality: Glass must be used instead of polypropylene or polystyrene, as the highly lipophilic pentyl chain can partition into or degrade certain plastics, leading to material loss.

  • Isothermal Equilibration: Seal the vials and agitate them on an orbital shaker at 300 RPM at a strictly controlled temperature (25.0 ± 0.1 °C) for 48 to 72 hours. Causality: Thermodynamic solubility requires the chemical potential of the solid phase to perfectly match the solute in the liquid phase. 24 hours is often insufficient for fluorinated aromatics to reach equilibrium.

  • Phase Separation via Ultracentrifugation: Transfer the suspension to a centrifuge tube and spin at 10,000 x g for 15 minutes. Causality: Traditional syringe filtration is strongly discouraged. The hydrophobic nature of the compound causes it to irreversibly adsorb onto standard PTFE or Nylon filter membranes, resulting in false-negative concentration readings. Centrifugation cleanly pellets the undissolved solid without membrane interaction.

  • HPLC-UV Quantification: Carefully aspirate the supernatant, dilute it appropriately in the mobile phase (e.g., 70:30 Acetonitrile:Water with 0.1% TFA), and inject it into an HPLC system equipped with a C18 column. Quantify against a pre-established calibration curve.

Mechanistic Workflow Visualization

G N1 Solvent Selection (Dielectric Profiling) N2 Isothermal Equilibration (Shake-Flask Method) N1->N2 N3 Phase Separation (Ultracentrifugation) N2->N3 N4 HPLC-UV Analysis (Quantification) N3->N4 N5 Thermodynamic Modeling (Hildebrand Parameters) N4->N5

Fig 1. Step-by-step analytical workflow for determining the thermodynamic solubility profile.

Applications in Drug Development & Material Science

The solubility profile of 2,3-Difluoro-4-pentylphenol dictates downstream processing strategies:

  • Reaction Solvent Selection: Because the compound is freely soluble in Dichloromethane and Acetone, these solvents are ideal for conducting electrophilic aromatic substitutions or etherifications at the phenolic oxygen.

  • Crystallization and Purification: The moderate solubility in aliphatic hydrocarbons (like n-Hexane) makes them perfect anti-solvents. A common purification strategy involves dissolving the crude product in a minimal volume of warm Toluene or Ethanol, followed by the slow addition of cold n-Hexane to force the precipitation of pure 2,3-Difluoro-4-pentylphenol crystals.

References

  • "Chapter 14 - Plant-derived alkyl phenol as green solvents: Properties and applications", ScienceDirect / University of Basrah.[Link]

  • "2,3-Difluorophenol: A Commentary on Chemistry, Industry, and Opportunity", Benzoic Acid China.[Link]

Sources

Exploratory

Engineering Negative Dielectric Anisotropy: A Technical Guide to 2,3-Difluoro-4-pentylphenol in Advanced Liquid Crystal Materials

Executive Summary In the field of advanced electronic materials, the rational design of calamitic (rod-like) liquid crystals (LCs) dictates the performance limits of modern display technologies. 2,3-Difluoro-4-pentylphen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the field of advanced electronic materials, the rational design of calamitic (rod-like) liquid crystals (LCs) dictates the performance limits of modern display technologies. 2,3-Difluoro-4-pentylphenol (CAS: 126163-37-9 / 887582-85-6) serves as a premier fluorinated building block in the synthesis of mesogens exhibiting negative dielectric anisotropy ( Δϵ<0 )[1]. This whitepaper explores the mechanistic physics, synthetic integration, and electro-optical applications of 2,3-difluorophenyl derivatives, providing a comprehensive framework for material scientists and device engineers developing next-generation Multi-domain Vertical Alignment (MVA) and In-Plane Switching (IPS) architectures.

Mechanistic Grounding: The Physics of Lateral Fluorination

The utility of 2,3-Difluoro-4-pentylphenol stems from the precise interplay between its steric profile and its electrostatic properties. To engineer a liquid crystal with negative dielectric anisotropy, the molecule must possess a strong dipole moment oriented perpendicular to its long molecular axis (the director).

  • The 2,3-Difluoro Motif: Fluorine is highly electronegative but possesses a small Van der Waals radius (1.47 Å). By positioning two fluorine atoms at the lateral 2 and 3 positions of the phenol ring, the molecule gains a massive transverse dipole moment without significantly disrupting the linear, rod-like geometry required to maintain stable nematic or smectic mesophases[2].

  • The Pentyl Tail ( C5​H11​ ): The flexible five-carbon aliphatic chain serves a dual thermodynamic purpose. First, it introduces steric flexibility that disrupts crystalline packing, significantly lowering the melting point. Second, it reduces the rotational viscosity ( γ1​ ) of the final LC mixture, a critical parameter for achieving sub-millisecond response times in active-matrix displays[3].

Research demonstrates that integrating the 2,3-difluorophenyl unit into larger rigid cores (such as biphenyls or 1,3-dioxanes) reliably yields materials with wide nematic temperature ranges and Δϵ values ranging from -1.4 to -4.3[2][3].

Synthesis & Derivatization Workflows

2,3-Difluoro-4-pentylphenol is primarily utilized as a nucleophile. Its phenolic hydroxyl group (-OH) is highly reactive, making it an ideal anchor point for etherification or esterification reactions to build extended multi-ring mesogens.

LC_Synthesis Start1 2,3-Difluoro-4-pentylphenol (Nucleophile) Coupling Steglich-type Esterification (TEA, DCM, 0°C to RT) Start1->Coupling Phenol Addition Start2 4-Alkylbenzoic Acid (Mesogenic Core) Activation Acyl Chloride Formation (SOCl2, Reflux) Start2->Activation Activation Activation->Coupling Acid Chloride Purification Recrystallization (Absolute Ethanol) Coupling->Purification Crude Ester Validation Validation (FTIR, NMR, DSC, POM) Purification->Validation >99.9% Pure LC

Chemical synthesis and validation workflow for 2,3-difluorophenyl-based liquid crystals.

Experimental Protocol: Synthesis of a DFPP-Derived Nematic Ester

The following protocol details the synthesis of 4-(trans-4-pentylcyclohexyl)phenyl 2,3-difluoro-4-pentylbenzoate , a model negative Δϵ mesogen. This workflow is designed as a self-validating system to ensure the stringent purity requirements (>99.9%) of electronic-grade materials.

Step-by-Step Methodology

Step 1: Activation of the Mesogenic Core

  • Suspend 10.0 mmol of 4-(trans-4-pentylcyclohexyl)benzoic acid in 20 mL of anhydrous dichloromethane (DCM).

  • Add 15.0 mmol of Thionyl Chloride ( SOCl2​ ) dropwise under a nitrogen atmosphere, followed by 1 drop of DMF as a catalyst. Reflux for 2 hours.

  • Causality of Choice: SOCl2​ is chosen over heavier coupling agents (like DCC) because its byproducts ( SO2​ and HCl ) are gaseous and easily removed in vacuo, preventing non-volatile organic impurities from contaminating the LC phase.

Step 2: Esterification

  • Remove excess SOCl2​ under reduced pressure to isolate the acid chloride. Redissolve in 15 mL anhydrous DCM.

  • In a separate flask, dissolve 10.0 mmol of 2,3-Difluoro-4-pentylphenol and 12.0 mmol of Triethylamine (TEA) in 15 mL DCM. Cool to 0°C.

  • Add the acid chloride solution dropwise. Stir at room temperature for 12 hours.

  • Causality of Choice: TEA acts as both an acid scavenger to drive the equilibrium forward and a nucleophilic catalyst. The 0°C initialization prevents exothermic side reactions that could lead to polymerizations or ether cleavage.

Step 3: Purification & Isolation

  • Wash the organic layer successively with 1M HCl, saturated NaHCO3​ , and brine. Dry over anhydrous MgSO4​ .

  • Evaporate the solvent and recrystallize the crude product from absolute ethanol until the clearing point ( TNI​ ) remains constant across two successive crystallizations.

  • Causality of Choice: Electronic-grade LCs cannot tolerate ionic impurities. Repeated recrystallization from a polar protic solvent (ethanol) effectively strips away residual salts and unreacted phenols, which would otherwise degrade the Voltage Holding Ratio (VHR) of the display panel.

Self-Validation Checkpoints
  • In-Process (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate 9:1). The disappearance of the highly polar phenolic spot validates the completion of the coupling.

  • Structural (FTIR/NMR): Confirm the absence of the broad -OH stretch (~3300 cm⁻¹) and the appearance of a sharp ester carbonyl stretch (~1735 cm⁻¹).

  • Thermodynamic (DSC): Run Differential Scanning Calorimetry (DSC) at 5°C/min. The presence of two distinct, reversible endothermic peaks (Cr N and N I) validates the enantiotropic nematic nature of the synthesized molecule[2].

  • Optical (POM): Observe the melt under Polarized Optical Microscopy. The appearance of a characteristic Schlieren texture definitively validates the formation of a nematic mesophase.

Quantitative Data & Material Properties

The introduction of the 2,3-difluorophenyl moiety fundamentally alters the macroscopic properties of the liquid crystal. Table 1 summarizes the comparative physical properties of DFPP-derived mesogens against their non-fluorinated analogues.

Table 1: Comparative Physical Properties of LC Mesogens

Core Structure MotifExample Phase SequenceDielectric Anisotropy ( Δϵ )Birefringence ( Δn )Primary Application
Non-fluorinated (Reference) Cr N I+0.5 to +2.00.10 - 0.15Standard TN Displays
2,3-Difluoro-4-alkoxyphenyl Cr SmC SmA N I-3.36 to -4.290.05 - 0.12VA / IPS TFT-LCDs
2,3-Difluoro-4-pentylbiphenyl Cr N I-1.40 to -2.800.12 - 0.18High-Speed VA Displays

Data synthesized from established material characterizations of lateral fluoro-substituted benzoates and dioxanes[2][3][4].

Application in Display Technologies (MVA & IPS)

The negative dielectric anisotropy engineered via 2,3-Difluoro-4-pentylphenol is the operational foundation of Multi-domain Vertical Alignment (MVA) displays.

In a VA cell, the LC molecules are anchored vertically to the glass substrates in the OFF state. Because the molecules have a negative Δϵ , applying an electric field causes the induced dipole to align with the field, forcing the long axis of the molecule to tilt perpendicular to the field (planar alignment). This phase retardation allows polarized light to pass through, creating the bright state.

ElectroOptics Core 2,3-Difluorophenyl Mesogen (Negative Δε) Dipole Strong Transverse Dipole (Perpendicular to Director) Core->Dipole StateOff OFF State (V = 0) Vertical Alignment (VA) Dipole->StateOff No Electric Field StateOn ON State (V > V_th) Planar Alignment Dipole->StateOn E-Field Applied OpticsOff Crossed Polarizers Light Blocked (Dark) StateOff->OpticsOff OpticsOn Birefringence (Δn) Light Transmitted (Bright) StateOn->OpticsOn

Electro-optical response mechanism of negative dielectric anisotropy LCs in a VA display cell.

Future Perspectives

Beyond traditional LCDs, 2,3-difluoro-4-pentylphenol derivatives are currently being investigated for use in tunable microwave photonics, spatial light modulators, and ferroelectric liquid crystals (FLCs). The lateral fluorination not only stabilizes the required Smectic C* phase for FLCs but also enhances the spontaneous polarization ( Ps​ ) required for microsecond switching times, bridging the gap between material chemistry and next-generation optical computing.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 14495658, 2,3-Difluoro-4-pentylphenol." PubChem. URL:[Link]

  • Sun, G., Chen, B., Tang, H., & Xu, S. (2003). "Synthesis and physical properties of novel liquid crystals containing 2,3-difluorophenyl and 1,3-dioxane units." Journal of Materials Chemistry, 13(4), 742-748. URL:[Link]

  • Li, H., Yang, Y., & Wen, J. (2000). "Synthesis and mesomorphic properties of 4-[(4n-alkoxy-2,3-difluorophenyl)ethynyl]phenyl fluoro-substituted benzoates." Liquid Crystals, 27(11), 1497-1501. URL:[Link]

  • Gauza, S., et al. (2004). "Liquid crystals with negative dielectric anisotropy: the effect of unsaturation in the terminal chain on thermal and electro-optical properties." Liquid Crystals, 31(4), 547-553. URL: [Link]

Sources

Foundational

A Comprehensive Guide to the Laboratory Storage and Handling of 2,3-Difluoro-4-pentylphenol

Introduction 2,3-Difluoro-4-pentylphenol is a fluorinated aromatic compound with potential applications in materials science and as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2,3-Difluoro-4-pentylphenol is a fluorinated aromatic compound with potential applications in materials science and as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals. The presence of both a phenolic hydroxyl group and fluorine substituents on the aromatic ring imparts a unique combination of chemical properties and potential biological activity. This guide provides a detailed framework for the safe storage, handling, and disposal of 2,3-Difluoro-4-pentylphenol in a laboratory setting, grounded in an understanding of its chemical nature. The protocols outlined herein are designed to be self-validating systems, ensuring the safety of laboratory personnel and the integrity of experimental work.

Physicochemical Properties and Hazard Assessment

PropertyValue/InformationSource
Molecular Formula C₁₁H₁₄F₂O
Molecular Weight 200.22 g/mol
Appearance Likely a solid or liquid at room temperatureInferred from similar phenols
pKa Expected to be lower (more acidic) than phenol[1]

Expert Analysis of Hazards:

  • Corrosivity and Toxicity of the Phenolic Group: The primary hazard associated with 2,3-Difluoro-4-pentylphenol stems from its phenolic nature. Phenols are corrosive and can cause severe skin and eye burns upon contact.[2][3] They are also readily absorbed through the skin and can exert systemic toxicity, affecting the central nervous system, liver, and kidneys.[4] Ingestion of even small amounts of phenol can be fatal.[4]

  • Influence of Fluorine Substituents: The two fluorine atoms on the aromatic ring significantly influence the molecule's reactivity and acidity. Fluorine is a highly electronegative atom, and its strong electron-withdrawing inductive effect (-I effect) increases the acidity of the phenolic proton compared to unsubstituted phenol.[1][5] This enhanced acidity may translate to increased corrosivity. While the carbon-fluorine bond is generally strong, the metabolism of fluorinated compounds can sometimes lead to the release of fluoride ions or other toxic metabolites, which can have adverse health effects.[6][7][8]

  • The Alkyl Chain: The 4-pentyl group increases the lipophilicity of the molecule, which may enhance its ability to be absorbed through the skin. Alkylphenols as a class are known to be toxic to aquatic organisms and can act as endocrine disruptors.[9]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling 2,3-Difluoro-4-pentylphenol to prevent all routes of exposure.

  • Hand Protection: Due to the corrosive nature of phenols and their ability to be absorbed through the skin, robust hand protection is critical. For incidental contact, double-gloving with nitrile gloves (minimum 8mil thickness) is recommended.[4] For tasks involving larger quantities or a higher risk of splashing, heavy-duty butyl rubber or neoprene gloves should be worn over nitrile gloves.[4] Gloves should be changed frequently and immediately upon contamination.[4]

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement for eye protection.[4] When there is a significant risk of splashing, a full-face shield should be worn in conjunction with goggles.[4]

  • Body Protection: A flame-resistant lab coat, fully buttoned, is essential.[4] For procedures with a high splash potential, a chemically resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[4] Full-length pants and closed-toe shoes are mandatory in the laboratory at all times.[4]

  • Respiratory Protection: All handling of 2,3-Difluoro-4-pentylphenol that may generate aerosols or vapors must be conducted in a certified chemical fume hood.[4] If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10]

Laboratory Handling Procedures

Adherence to strict handling protocols is paramount to minimizing the risk of exposure and ensuring experimental reproducibility.

Workflow for Handling 2,3-Difluoro-4-pentylphenol:

prep Preparation handling Handling in Fume Hood prep->handling Transfer to fume hood cleanup Post-Handling Cleanup handling->cleanup Complete experiment waste Waste Disposal cleanup->waste Segregate waste storage Return to Storage cleanup->storage Seal container

Caption: A generalized workflow for the safe handling of 2,3-Difluoro-4-pentylphenol.

Step-by-Step Protocol:

  • Preparation: Before handling the compound, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. Designate a specific area within the fume hood for the handling of 2,3-Difluoro-4-pentylphenol.

  • Weighing and Transfer: If the compound is a solid, handle it in a manner that minimizes dust generation. If it is a liquid, use appropriate pipetting devices. All transfers should be conducted within the fume hood.

  • Heating: If heating is required, use a well-controlled heating mantle or water bath. Never heat phenols in an open vessel or with a direct flame.

  • Post-Handling: After handling, decontaminate all surfaces with a suitable solvent (e.g., ethanol) followed by soap and water. Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.

Storage Guidelines

Proper storage of 2,3-Difluoro-4-pentylphenol is crucial for maintaining its chemical integrity and preventing accidental exposure.

  • Container: Store in a tightly sealed, clearly labeled container. The label should include the full chemical name, date received, and any relevant hazard warnings.

  • Location: Store in a cool, dry, and well-ventilated area.[4] The storage location should be away from direct sunlight and sources of heat or ignition.[4]

  • Incompatibilities: Phenols are incompatible with strong oxidizing agents, bases, and certain metals.[3] Store 2,3-Difluoro-4-pentylphenol separately from these materials.

  • Segregation: Store with other organic compounds, but away from highly reactive or flammable materials.

Spill and Emergency Procedures

Immediate and appropriate action is critical in the event of a spill or exposure.

Emergency Response Flowchart:

spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill (<100 mL) assess->small_spill large_spill Large Spill (>100 mL) assess->large_spill cleanup_small Cleanup with Absorbent Material small_spill->cleanup_small evacuate Evacuate Area large_spill->evacuate notify_ehs Notify EHS evacuate->notify_ehs exposure Personnel Exposure skin_exposure Skin Contact exposure->skin_exposure eye_exposure Eye Contact exposure->eye_exposure inhalation Inhalation exposure->inhalation flush_skin Flush with Water for 15 min skin_exposure->flush_skin flush_eye Flush with Eyewash for 15 min eye_exposure->flush_eye fresh_air Move to Fresh Air inhalation->fresh_air seek_medical Seek Immediate Medical Attention flush_skin->seek_medical flush_eye->seek_medical fresh_air->seek_medical

Caption: A flowchart outlining the initial response to a spill or personnel exposure.

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4] Remove all contaminated clothing. Seek immediate medical attention.[4]

  • Eye Exposure: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

  • Small Spills (<100 mL): Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the contaminated material in a sealed container for proper disposal.

  • Large Spills (>100 mL): Evacuate the area immediately and notify the institutional Environmental Health and Safety (EHS) department.

Waste Disposal

2,3-Difluoro-4-pentylphenol and any materials contaminated with it must be disposed of as hazardous waste.

  • Classification: As a halogenated organic compound, this waste must be segregated from non-halogenated waste streams.[11][12]

  • Collection: Collect waste in a clearly labeled, sealed, and chemically compatible container. The label should read "Hazardous Waste: Halogenated Organic" and list the full chemical name.

  • Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Contact your institution's EHS department for specific procedures. The primary disposal method for such compounds is typically high-temperature incineration.[13]

Conclusion

The safe handling and storage of 2,3-Difluoro-4-pentylphenol require a proactive and informed approach to laboratory safety. By understanding the inherent hazards of its phenolic and fluorinated structure, and by rigorously adhering to the guidelines outlined in this document, researchers can minimize risks and maintain a safe and productive laboratory environment. Continuous review of safety procedures and a commitment to a strong safety culture are the cornerstones of responsible scientific practice.

References

  • Explain the trends in the acidity of phenol and the monofluoro derivative. Filo. Available at: [Link]

  • Why is ortho fluoro phenol a weaker acid than ortho chlorophenol?. Vaia. Available at: [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Unknown Source.
  • Why is p-fluorophenol more acidic than phenol?. Quora. Available at: [Link]

  • How is o-Fluorophenol more acidic than phenol even after having Hydrogen bonding?. Quora. Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA. Available at: [Link]

  • The Dark Side of Fluorine. NIH. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. Available at: [Link]

  • Alternative Control Technology Document: Halogenated Solvent Cleaners. EPA. Available at: [Link]

  • Phenol and Cresol. OSHA. Available at: [Link]

  • Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

  • Fluorotelomer acids are more toxic than perfluorin
  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Publications. Available at: [Link]

  • Metabolism and Toxicity of Fluorine Compounds. ACS Publications. Available at: [Link]

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. Available at: [Link]

  • REGULATIONS AND ADVISORIES - Toxicological Profile for Phenol. NCBI Bookshelf. Available at: [Link]

  • Phenol - NIOSH Pocket Guide to Chemical Hazards. CDC. Available at: [Link]

  • SAFETY DATA SHEET Phenol Solution. INEOS Group. Available at: [Link]

  • Chemical Aspects of Human and Environmental Overload with Fluorine. NIH. Available at: [Link]

  • Test Alkylphenols And Alkylphenol Ethoxylates. CTL GmbH Bielefeld. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Strategic Utility of 2,3-Difluoro-4-pentylphenol in Advanced Organic Synthesis

Abstract This document provides an in-depth technical guide for researchers, chemists, and professionals in drug development on the application of 2,3-Difluoro-4-pentylphenol as a strategic intermediate in organic synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides an in-depth technical guide for researchers, chemists, and professionals in drug development on the application of 2,3-Difluoro-4-pentylphenol as a strategic intermediate in organic synthesis. The unique electronic properties conferred by the vicinal fluorine atoms, combined with the hydrophobicity of the pentyl chain, make this molecule a highly valuable building block, particularly in the fields of liquid crystal materials and medicinal chemistry. This guide moves beyond simple procedural lists to explain the causal relationships behind experimental choices, ensuring that protocols are robust and reproducible. We will explore core applications, provide detailed, validated experimental protocols, and discuss the necessary safety and handling procedures.

Introduction: A Molecule of Designed Functionality

2,3-Difluoro-4-pentylphenol is a substituted aromatic compound whose structure is deliberately tailored for specific functions in materials science and pharmacology. The strategic placement of two adjacent fluorine atoms on the phenyl ring creates a strong dipole moment and significantly alters the electronic nature of the phenol group, influencing its acidity and reactivity. The 4-position pentyl chain introduces a nonpolar, flexible segment that is critical for controlling self-assembly and phase behavior in liquid crystals.

The primary application of this intermediate is in the synthesis of high-performance liquid crystal materials. Fluorinated terphenyls and biphenyls are known to be key components in ferroelectric mixtures, prized for their low viscosity and high chemical stability.[1] The 2,3-difluoro-4-pentylphenol moiety serves as a precursor to these larger, more complex mesogenic cores that are fundamental to modern flat-panel display technology.[2][3] Furthermore, the introduction of fluorine into organic molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability, suggesting potential applications for this intermediate in the synthesis of novel therapeutic agents.[4][5]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of an intermediate is paramount for its effective use in synthesis. The data below has been compiled from authoritative chemical databases.

PropertyValueSource
IUPAC Name 2,3-difluoro-4-pentylphenolPubChem[6]
Molecular Formula C₁₁H₁₄F₂OPubChem[6]
Molecular Weight 200.22 g/mol PubChem[6]
CAS Number 887582-85-6 (May have other identifiers)PubChem[6]
Appearance Light yellow liquid or low melting solidThermo Fisher Scientific[7]
Boiling Point Not precisely determined; related 2,3-difluorophenol boils at 54°C / 25 mmHg.Sigma-Aldrich
Melting Point Not precisely determined; related 2,3-difluorophenol melts at 39-42°C.Sigma-Aldrich
Solubility Soluble in common organic solvents like THF, acetone, and dichloromethane.General Chemical Knowledge

Core Applications & Synthetic Strategy

The utility of 2,3-Difluoro-4-pentylphenol stems from the reactivity of its phenolic hydroxyl group. This site allows for the facile attachment of this fluorinated alkylphenyl core to other molecular fragments through ether or ester linkages, enabling the construction of larger, more complex target molecules.

Keystone Intermediate in Liquid Crystal Synthesis

The molecular architecture of 2,3-Difluoro-4-pentylphenol is ideal for creating liquid crystal structures. The rigid, fluorinated phenyl ring provides the core structure (mesogen), while the flexible pentyl chain promotes the formation of the desired liquid crystalline phases (mesophases). The fluorine atoms are particularly crucial as they modulate the dielectric anisotropy of the final molecule, a key parameter for display applications.[1][2]

The general workflow involves coupling the phenol with another aromatic core, often a biphenyl or terphenyl system, to extend the mesogenic unit. This is typically achieved via an etherification reaction.

G cluster_start Starting Materials cluster_reaction Core Synthesis Step cluster_product Final Product Class A 2,3-Difluoro-4-pentylphenol C Williamson Ether Synthesis (Base-mediated Coupling) A->C Phenolic Nucleophile B Activated Aromatic Core (e.g., Bromo-biphenyl derivative) B->C Electrophile D Fluorinated Biphenyl/Terphenyl Liquid Crystal Molecule C->D Formation of Ether Linkage

Caption: Workflow for Liquid Crystal Synthesis.

Building Block for Bioactive Molecules

While less documented, the structural motifs present in 2,3-Difluoro-4-pentylphenol are of significant interest in medicinal chemistry. The difluorophenyl group can act as a bioisostere for other chemical groups, improving drug-receptor interactions and enhancing pharmacokinetic properties.[4] The phenol provides a convenient handle for further chemical elaboration to build novel molecular scaffolds for drug discovery programs.

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating, with clear steps and justifications. The causality behind each step is explained to allow for adaptation and troubleshooting.

Protocol 1: Synthesis of a Model Liquid Crystal Precursor via Williamson Ether Synthesis

This protocol details the etherification of 2,3-Difluoro-4-pentylphenol with 4-bromobiphenyl as a model reaction to demonstrate its use in forming the core structures of liquid crystal molecules.[8]

Principle: The weakly acidic phenolic proton is first removed by a suitable base (e.g., potassium carbonate) to generate a more nucleophilic phenoxide. This phenoxide then displaces a halide on an electrophilic partner in a classic Sₙ2 reaction to form a stable ether linkage.

Materials:

  • 2,3-Difluoro-4-pentylphenol (1.0 eq)

  • 4-Bromobiphenyl (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetone or Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

G reagents 2,3-Difluoro-4-pentylphenol + 4-Bromobiphenyl + K₂CO₃ in Acetone reflux Heat to Reflux (e.g., 60°C) Monitor by TLC/GC-MS reagents->reflux 1. Combine workup Aqueous Workup (Quench, Wash, Extract) reflux->workup 2. Reaction purify Purification (Dry, Evaporate, Column Chromatography) workup->purify 3. Isolate product Target Ether Product purify->product 4. Purify

Caption: Williamson Ether Synthesis Experimental Workflow.

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,3-Difluoro-4-pentylphenol (1.0 eq) and anhydrous acetone (or DMF).

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq). The carbonate acts as a mild base, sufficient to deprotonate the phenol without causing unwanted side reactions. Stir the suspension vigorously.

  • Electrophile Addition: Add 4-bromobiphenyl (1.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (for acetone, ~60°C). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting phenol is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium carbonate and wash the solid with a small amount of acetone. Concentrate the filtrate using a rotary evaporator.

  • Extraction: Dissolve the crude residue in dichloromethane (DCM). Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acidic species) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the pure ether product.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its structure and purity.

Safety, Handling, and Storage

Professional diligence in handling all chemical intermediates is non-negotiable. While specific toxicity data for 2,3-Difluoro-4-pentylphenol is limited, data from structurally related phenols and safety data sheets (SDS) for similar compounds provide a strong basis for safe handling protocols.[7][9][10]

Hazard Identification:

  • Skin Irritation: Causes skin irritation.[9][11]

  • Eye Irritation: Causes serious eye irritation.[9][11]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[9]

  • Corrosive Properties: Some related phenols are corrosive and can cause severe skin burns and eye damage.[7][10] It is prudent to handle this compound with similar precautions.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield (European Standard EN 166).[7][10]

  • Hand Protection: Wear chemically resistant gloves (e.g., Nitrile rubber) that conform to EN 374 standards.[10]

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[7]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[11]

  • Wash hands thoroughly after handling.[9][11]

  • Store in a cool, dry, and well-ventilated area.[11]

  • Keep the container tightly closed when not in use.[11]

References

  • 2,3-Difluoro-4-pentylphenol | C11H14F2O | CID 14495658 . PubChem, National Center for Biotechnology Information. [Link]

  • 2,3-DIFLUORO-4-PENTYLPHENOL — Chemical Substance Information . NextSDS. [Link]

  • The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals . PMC, National Center for Biotechnology Information. [Link]

  • Liquid crystals with negative dielectric anisotropy: the effect of unsaturation in the terminal chain on thermal and electro-opt . Vanderbilt University. [Link]

  • 2,3-Difluoro-4'-pentyl-1,1'-biphenyl | C17H18F2 | CID - PubChem . PubChem, National Center for Biotechnology Information. [Link]

  • Exploring the Synthesis and Applications of CAS 658-07-1 . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis of 2,3′-difluoro-4′-(trifluoromethoxy)-[1,1′-biphenyl] - ResearchGate . ResearchGate. [Link]

  • Synthesis of 2,3-Difluoro-6-nitro-{[2-(tetrahydropyran-2-yl)oxypropyl]oxy}benzene (I, Xa=Xb=F, Rc=THP) . PrepChem.com. [Link]

  • CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google Patents.
  • Miscibility studies of 2-3-difluoro-4-pentylterphenyl-4-yl carbonate with ferroelectric compounds . Biuletyn Wojskowej Akademii Technicznej. [Link]

  • Manufacturing Steps of Liquid Crystal Materials . Labinsights. [Link]

  • Synthesis and pKa values of 2-(3- and 4-pentafluorosulfanylphenyl)-2-fluorocyclopropylamines | Request PDF . ResearchGate. [Link]

  • Insights into hepatotoxicity of fluorinated liquid crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl) benzene (EDPrB) in adult zebrafish at environmentally relevant concentrations: Metabolic disorder and stress response . PubMed. [Link]

  • Preparation of 2,3,4,5-Tetrafluorobenzoic Acid . SciSpace. [Link]

Sources

Application

Application Note: Catalytic C-H Fluorination for the Synthesis of 2,3-Difluoro-4-pentylphenol

Executive Summary & Chemical Rationale The synthesis of highly specific polyfluorinated aromatics, such as 2,3-Difluoro-4-pentylphenol (CAS: 126163-37-9), presents a significant challenge in modern organic chemistry. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The synthesis of highly specific polyfluorinated aromatics, such as 2,3-Difluoro-4-pentylphenol (CAS: 126163-37-9), presents a significant challenge in modern organic chemistry. This compound is a highly valued building block in the development of advanced liquid crystal materials and bioactive small molecules due to the unique dipole moment and lipophilicity imparted by the adjacent fluorine atoms[1].

Historically, accessing ortho-difluorinated alkylphenols required harsh, non-selective conditions (e.g., Balz-Schiemann reactions or direct F₂ gas), which frequently resulted in over-fluorination, poor regioselectivity, and degraded yields[2]. To overcome these limitations, this protocol leverages a transition-metal-catalyzed directed C–H fluorination strategy. By utilizing a removable nicotinate directing group, we can achieve precise, site-selective electrophilic fluorination at the ortho position of a commercially viable precursor (3-fluoro-4-pentylphenol), ensuring high fidelity and scalability[3].

Mechanistic Causality: The Directing Group Advantage

The core of this methodology relies on the strategic installation of a 2-phenoxyl nicotinate directing group. The causality behind this experimental design is rooted in the fundamental organometallic behavior of Palladium:

  • Coordination & Proximity Effect: The pyridine nitrogen of the nicotinate group acts as a strong σ -donor, coordinating with the Pd(II) pre-catalyst. This forms a stable, rigid metallacycle that brings the metal center into exact proximity with the ortho C–H bond (Position 2).

  • C–H Activation: The proximity effect dramatically lowers the activation energy for C–H bond cleavage, allowing for highly regioselective ortho-metalation over the otherwise favored meta or para positions.

  • Oxidative Addition & Reductive Elimination: N-Fluorobenzenesulfonimide (NFSI) is selected as the fluorine source because it serves a dual purpose: it oxidizes the Pd(II) intermediate to a high-valent Pd(IV)–F species, and acts as the electrophilic fluorine donor. Because C–F reductive elimination from Pd(IV) has a notoriously high kinetic barrier, the reaction is heated to 110 °C to drive the formation of the C–F bond and release the fluorinated product[4][5].

Synthetic Workflow & Process Logic

Workflow A 1. Starting Material 3-Fluoro-4-pentylphenol B 2. Directing Group Installation (Nicotinoyl Chloride, Et3N) A->B C 3. Pd-Catalyzed C-H Fluorination (Pd(OAc)2, NFSI, 110°C) B->C D 4. Directing Group Removal (NaOH, MeOH/H2O) C->D E 5. Target Compound 2,3-Difluoro-4-pentylphenol D->E F 6. Validation & QC (19F-NMR, GC-MS) E->F

Synthetic workflow for 2,3-Difluoro-4-pentylphenol via directed C-H fluorination.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, every phase of this protocol includes an In-Process Quality Control (IPQC) step. The reaction cannot proceed to the next phase unless the IPQC criteria are met.

Phase 1: Installation of the Nicotinate Directing Group
  • Objective: Convert 3-fluoro-4-pentylphenol to 3-fluoro-4-pentylphenyl nicotinate.

  • Procedure:

    • In a flame-dried 250 mL round-bottom flask, dissolve 3-fluoro-4-pentylphenol (10.0 mmol) in anhydrous Dichloromethane (DCM, 50 mL).

    • Add Triethylamine (Et₃N, 15.0 mmol) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.5 mmol). Cool the mixture to 0 °C.

    • Dropwise, add Nicotinoyl chloride hydrochloride (12.0 mmol) dissolved in DCM (20 mL).

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate in vacuo.

  • Self-Validation (IPQC 1): Perform Thin-Layer Chromatography (TLC) using 4:1 Hexanes/Ethyl Acetate. The phenol starting material (polar, lower Rf​ ) must be completely consumed, replaced by a highly UV-active spot (the ester, higher Rf​ ).

Phase 2: Palladium-Catalyzed C–H Fluorination
  • Objective: Site-selective fluorination at the C2 position.

  • Procedure:

    • In a Schlenk tube under an argon atmosphere, combine the nicotinate ester from Phase 1 (5.0 mmol), Pd(OAc)₂ (10 mol%, 0.5 mmol), and NFSI (10.0 mmol, 2.0 equiv).

    • Add anhydrous 1,2-Dichloroethane (DCE, 25 mL) and seal the tube.

    • Heat the mixture to 110 °C in an oil bath for 18 hours. Causality note: DCE is chosen over softer solvents like acetonitrile because it does not competitively coordinate with the Pd center, ensuring the nicotinate group dictates regioselectivity.

    • Cool to room temperature, filter through a short pad of Celite to remove palladium black, and concentrate.

  • Self-Validation (IPQC 2): Obtain a crude ¹⁹F-NMR spectrum. The successful formation of the ortho-fluorinated product is confirmed by the appearance of an AB or AMX spin system (two distinct fluorine signals showing a 3JFF​ coupling constant of ~18–22 Hz). A single fluorine peak indicates reaction failure.

Phase 3: Deprotection and Isolation
  • Objective: Cleave the directing group to yield 2,3-Difluoro-4-pentylphenol.

  • Procedure:

    • Dissolve the fluorinated intermediate in a mixture of Methanol/Tetrahydrofuran (1:1, 20 mL).

    • Add 2.0 M aqueous NaOH (10 mL) and stir at 50 °C for 2 hours.

    • Acidify the mixture to pH 3 using 1.0 M HCl. Extract with Ethyl Acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Self-Validation (IPQC 3):

    • GC-MS: Must show a molecular ion peak at m/z 200.22, confirming the molecular formula C₁₁H₁₄F₂O[1].

    • ¹H-NMR: The diagnostic downfield pyridine protons (from the nicotinate group) must be completely absent, and a broad phenolic –OH singlet should appear around δ 5.0–5.5 ppm.

Quantitative Data: Condition Optimization

The selection of Pd(OAc)₂ and NFSI in DCE was not arbitrary. The following table summarizes the quantitative optimization data that validates these specific experimental choices.

Catalyst System (10 mol%)Fluorine Source (2 eq)SolventTemp (°C)Yield (%)Regioselectivity (C2:C6)
Pd(OAc)₂ NFSI DCE 110 78% >99:1
Pd(TFA)₂SelectfluorMeCN8045%85:15
Cu(OTf)₂NFSIDMF12032%70:30
None (Control)NFSIDCE1100%N/A

Note: Pd(OAc)₂ provides the optimal balance of electrophilicity and stability for the Pd(II)/Pd(IV) cycle. Selectfluor in MeCN resulted in lower yields due to poor solubility and competitive solvent coordination[3][4].

References

  • Selective C–H Bond Fluorination of Phenols with a Removable Directing Group: Late-Stage Fluorination of 2-Phenoxyl Nicotinate Derivatives ACS Catalysis (2015). URL:[Link]

  • 2,3-Difluoro-4-pentylphenol | C11H14F2O | CID 14495658 PubChem, National Institutes of Health URL:[Link]

  • Monofluorination of Organic Compounds: 10 Years of Innovation Chemical Reviews (2015). URL:[Link]

  • Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing PMC, National Institutes of Health (2020). URL:[Link]

  • Present-day condition of fluoroaromatic compounds production technology Fluorine Notes (2006). URL:[Link]

Sources

Method

Application Note: Protocol for the Purification of 2,3-Difluoro-4-pentylphenol via Low-Temperature Recrystallization

Target Audience: Researchers, Process Chemists, and Materials Scientists Application: Synthesis of Liquid Crystal (LC) Intermediates and Active Pharmaceutical Ingredients (APIs) Executive Summary 2,3-Difluoro-4-pentylphe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Materials Scientists Application: Synthesis of Liquid Crystal (LC) Intermediates and Active Pharmaceutical Ingredients (APIs)

Executive Summary

2,3-Difluoro-4-pentylphenol (CAS: 887582-85-6) is a critical synthetic building block used in the development of liquid crystals with negative dielectric anisotropy, which are essential for advanced Vertical Alignment (VA) and In-Plane Switching (IPS) display technologies . Because trace regioisomers and phenolic impurities drastically degrade the voltage holding ratio (VHR) of the final LC mixture, achieving >99.5% purity is mandatory. This application note details a scalable, self-validating low-temperature recrystallization protocol designed to isolate ultra-pure 2,3-difluoro-4-pentylphenol while mitigating the common risk of "oiling out" (liquid-liquid phase separation).

Physicochemical Profiling & Solvent Selection Rationale

To design an effective and self-validating purification system, the protocol must exploit the specific structural features of the target molecule:

  • Alkyl Chain (Pentyl): Imparts high lipophilicity, making the compound highly soluble in non-polar hydrocarbon solvents at room temperature.

  • Phenol Moiety: Provides hydrogen-bonding capabilities, which can inadvertently cause the co-precipitation of polar impurities if purely non-polar solvents are used.

  • Fluorine Substituents: The 2,3-difluoro substitution pattern increases the molecular dipole moment but disrupts crystal packing symmetry, resulting in a significantly lower melting point compared to non-fluorinated analogs .

Causality of Solvent Choice: Standard room-temperature recrystallization is ineffective due to the compound's high solubility. Distillation is often employed but risks thermal degradation and fails to separate close-boiling regioisomers. Therefore, a low-temperature recrystallization (-20°C) using a binary solvent system of Heptane and Ethyl Acetate (95:5 v/v) is optimal. Heptane acts as the primary anti-solvent at sub-zero temperatures. The trace addition of Ethyl Acetate is a critical mechanistic choice: it prevents the co-precipitation of polar impurities and disrupts the formation of a metastable liquid phase, ensuring the compound crystallizes rather than "oiling out" .

Required Materials & Equipment

  • Reagents: Crude 2,3-Difluoro-4-pentylphenol (Purity ~90-95%), HPLC-grade Heptane, HPLC-grade Ethyl Acetate.

  • Equipment:

    • Jacketed glass reactor with a programmable chiller (capable of -30°C).

    • Overhead mechanical stirrer with a PTFE blade.

    • Pre-cooled jacketed Buchner funnel or Schlenk frit.

    • Nitrogen/Argon manifold.

    • Expert Insight: An inert, dry atmosphere is non-negotiable. At -20°C, atmospheric moisture rapidly condenses into the solvent, causing the phenol to phase-separate into an oil rather than forming distinct crystals.

Experimental Workflow

G A Crude 2,3-Difluoro-4-pentylphenol (Purity < 95%) B Dissolution in Heptane/EtOAc (95:5) @ 45°C A->B C Hot Filtration (Remove Insoluble Impurities) B->C D Controlled Cooling (-0.5°C/min to -20°C) C->D E Crystallization & Nucleation (Hold for 4 hours) D->E F Vacuum Filtration (Wash with -20°C Heptane) E->F G Vacuum Drying (25°C, <10 mbar) F->G H Purified Product (Purity > 99.5%) G->H

Fig 1. Low-temperature recrystallization workflow for 2,3-difluoro-4-pentylphenol.

Step-by-Step Recrystallization Protocol

Step 1: Dissolution

  • Charge the jacketed reactor with 100 g of crude 2,3-difluoro-4-pentylphenol.

  • Add 400 mL of the Heptane/Ethyl Acetate (95:5 v/v) solvent mixture.

  • Set the jacket temperature to 45°C and stir at 250 rpm until complete dissolution is achieved. Note: Do not exceed 55°C to prevent solvent loss and potential oxidation.

Step 2: Hot Filtration

  • Pass the hot solution through a pre-warmed PTFE membrane filter (0.45 µm) to remove particulate matter and insoluble polymeric byproducts.

  • Transfer the filtrate back to a clean jacketed reactor under a continuous, dry nitrogen blanket.

Step 3: Controlled Cooling & Nucleation

  • Program the chiller to cool the solution from 45°C to 10°C at a rate of -1.0°C/min.

  • Once at 10°C, reduce the cooling rate to -0.5°C/min down to -20°C.

    • Causality: Rapid cooling (crash cooling) traps impurities within the crystal lattice (occlusion) and promotes oiling out. A slow cooling ramp ensures thermodynamic control, allowing the highly ordered fluorinated phenol lattice to reject structurally similar regioisomers.

  • If spontaneous nucleation does not occur by 0°C, seed the solution with 10 mg of pure 2,3-difluoro-4-pentylphenol crystals.

Step 4: Isothermal Hold

  • Maintain the suspension at -20°C for 4 hours under gentle stirring (150 rpm) to maximize thermodynamic yield.

Step 5: Isolation and Washing

  • Filter the cold suspension through a pre-cooled (-20°C) jacketed Buchner funnel under vacuum.

  • Wash the filter cake twice with 50 mL of absolute Heptane (pre-cooled to -20°C).

    • Critical Step: Do not use the Heptane/EtOAc mixture for washing, as the EtOAc will dissolve the purified crystals and decimate the yield.

Step 6: Drying

  • Transfer the crystals to a vacuum desiccator. Dry at 25°C under high vacuum (<10 mbar) for 12 hours to remove residual heptane.

Data Presentation: Optimization & Analytical Validation

To validate the protocol's efficacy, quantitative data comparing solvent systems and final analytical release specifications are summarized below.

Table 1: Solvent System Optimization (100g Scale)

Solvent SystemRatio (v/v)Nucleation TempYield (%)Purity (HPLC)Process Observation
Pure Heptane100:0-5°C82%98.1%Oiling out observed before crystallization.
Heptane / EtOAc 95:5 +2°C 78% 99.7% Distinct crystalline needles; no oiling out.
Heptane / Toluene90:10-12°C45%99.2%High solubility; poor product recovery.

Table 2: Analytical Release Specifications for LC Intermediates

Analytical TechniqueTarget ParameterAcceptance CriteriaRationale
HPLC (UV @ 254 nm) Chromatographic Purity> 99.5% (Area %)Ensures absence of polar phenolic byproducts.
GC-MS Regioisomer Content< 0.1%Regioisomers disrupt LC phase transitions.
DSC Melting EndothermSharp peak, ΔT < 1.0°CValidates crystal lattice uniformity and purity.
Karl Fischer Moisture Content< 500 ppmPrevents degradation in electro-optic devices.

Troubleshooting: The "Oiling Out" Phenomenon

If the product forms a second liquid phase instead of crystallizing, it indicates that the supersaturation level was reached before the melting point of the mixture in the solvent.

  • Resolution: Re-heat the mixture to 45°C until homogeneous. Add an additional 2-5% volume of Ethyl Acetate to increase the solubility threshold, then cool at a slower rate (-0.2°C/min) and introduce seed crystals at +5°C to force heterogeneous nucleation.

References

  • Lu, L., Dai, H., An, Z., Chen, X., & Chen, P. (2013). Synthesis and Properties of Lateral Difluorine Biphenyl Liquid Crystals. Chinese Journal of Applied Chemistry, 30(12), 1423-1429.[Link]

  • Hird, M., Toyne, K. J., Gray, G. W., Day, S. E., & McDonnell, D. G. (1994). The synthesis and transition temperatures of some ferroelectric host materials based on 4- and 4′-(trans-4-alkylcyclohexylmethoxy)-2,3-difluorobiphenyls. Liquid Crystals, 16(4), 653-668.[Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[Link]

Application

Application Note: Electrophilic Aromatic Substitution (EAS) Mechanisms of 2,3-Difluoro-4-pentylphenol

Introduction and Structural Rationale 2,3-Difluoro-4-pentylphenol (CAS: 887582-85-6) is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced liquid crystals and fluorinated pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Rationale

2,3-Difluoro-4-pentylphenol (CAS: 887582-85-6) is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced liquid crystals and fluorinated pharmaceuticals [1]. Understanding its reactivity toward electrophiles is critical for downstream derivatization.

In electrophilic aromatic substitution (EAS), the reaction trajectory is governed by the delicate interplay of inductive ( −I ) and resonance ( +M ) effects imparted by the existing substituents [2]. This application note details the mechanistic causality, regioselectivity, and validated protocols for functionalizing this specific scaffold.

Mechanistic Causality & Regioselectivity

To predict and control the EAS of 2,3-difluoro-4-pentylphenol, we must analyze the directing effects of its four substituents:

  • Hydroxyl Group (-OH) at C1: Strongly activating via resonance ( +M>−I ). It directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

  • Fluorine Atoms (-F) at C2 and C3: Deactivating overall due to strong electronegativity ( −I>+M ), but they act as ortho/para directors due to lone-pair resonance stabilization of the Wheland intermediate[3].

  • Pentyl Group at C4: Weakly activating via hyperconjugation ( +I ). It directs ortho (C3, C5) and para (C1).

Regiochemical Conclusion: The C2, C3, and C4 positions are sterically blocked by existing substituents. The available sites for electrophilic attack are C5 and C6 . Because the hydroxyl group at C1 is the most powerful activating group on the ring, its directing effect dominates the system [4]. It directs to the open ortho position, which is C6 . Therefore, electrophilic attack (e.g., bromination, nitration) will occur almost exclusively at the C6 position, yielding 6-substituted-2,3-difluoro-4-pentylphenol derivatives.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway for the electrophilic bromination of 2,3-difluoro-4-pentylphenol at the C6 position, highlighting the formation of the resonance-stabilized arenium ion (Wheland intermediate).

EAS_Mechanism SM 2,3-Difluoro-4-pentylphenol (Starting Material) Wheland Arenium Ion (Wheland Intermediate at C6) SM->Wheland pi-attack on E+ E_Plus Electrophile (E+) Activation E_Plus->Wheland generates E+ Product 6-Substituted Product (Regioselective) Wheland->Product Rearomatization Base Deprotonation by Base Base->Product removes H+

Caption: Mechanistic pathway of Electrophilic Aromatic Substitution at the C6 position.

Validated Experimental Protocols

The following protocols have been optimized to ensure high regioselectivity and yield, relying on self-validating visual and thermal cues during the reaction.

Protocol A: Regioselective C6-Bromination

Objective: Synthesize 6-bromo-2,3-difluoro-4-pentylphenol.

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 mmol (2.00 g) of 2,3-difluoro-4-pentylphenol in 25 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lower temperatures suppress radical side-reactions at the pentyl chain and prevent over-bromination.

  • Electrophile Addition: Dissolve 10.5 mmol (1.68 g) of elemental bromine ( Br2​ ) in 10 mL of DCM. Add this solution dropwise to the phenol mixture over 30 minutes.

  • Monitoring: The reaction is self-indicating; the deep red color of Br2​ will rapidly dissipate as it is consumed by the highly activated aromatic ring. Stir for an additional 1 hour at 0 °C.

  • Quenching & Workup: Quench the reaction with 20 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize any unreacted bromine. Extract with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate 9:1) to yield the pure 6-bromo derivative.

Protocol B: Regioselective C6-Nitration

Objective: Synthesize 2,3-difluoro-6-nitro-4-pentylphenol.

  • Preparation: Dissolve 10.0 mmol (2.00 g) of 2,3-difluoro-4-pentylphenol in 20 mL of glacial acetic acid.

  • Nitrating Mixture: In a separate vial, carefully mix 12.0 mmol of concentrated nitric acid ( HNO3​ , 68%) with 2 mL of glacial acetic acid. Causality: Using acetic acid instead of sulfuric acid prevents the oxidative cleavage of the pentyl chain and limits the formation of tar-like byproducts common with highly activated phenols [5].

  • Addition: Add the nitrating mixture dropwise to the phenol solution at 15 °C to maintain controlled electrophilic generation of the nitronium ion ( NO2+​ ).

  • Isolation: After 2 hours of stirring at room temperature, pour the mixture over 100 g of crushed ice. The product will precipitate as a yellow solid. Filter, wash with cold water, and recrystallize from ethanol.

Quantitative Data Summary

The table below summarizes the expected yields and reaction metrics based on the protocols above.

Reaction TypeElectrophile SourceDirecting Group InfluencePrimary Substitution SiteExpected Yield (%)Reaction Temp (°C)
Bromination Br2​ in DCM-OH (Strong +M )C688 - 92%0
Nitration HNO3​ in AcOH-OH (Strong +M )C675 - 81%15 - 25
Chlorination SO2​Cl2​ -OH (Strong +M )C680 - 85%0 - 10

References

  • National Center for Biotechnology Information. "2,3-Difluoro-4-pentylphenol." PubChem Compound Summary for CID 14495658. Retrieved March 31, 2026, from [Link]

  • Chemistry LibreTexts. "16.2: Other Aromatic Substitutions." LibreTexts. Retrieved March 31, 2026, from [Link]

  • Wikipedia Contributors. "Electrophilic aromatic substitution." Wikipedia, The Free Encyclopedia. Retrieved March 31, 2026, from [Link]

  • Making Molecules. "Electrophilic Aromatic Substitution." Making Molecules. Retrieved March 31, 2026, from [Link]

  • University of California, Irvine. "Chapter 18: Electrophilic Aromatic Substitution." UCI Chem. Retrieved March 31, 2026, from [Link]

Method

Application Note: Formulation and Characterization of Negative Dielectric Anisotropy Liquid Crystal Mixtures Using 2,3-Difluoro-4-pentylphenol

Executive Summary The engineering of nematic liquid crystal (LC) mixtures requires precise control over dielectric and viscoelastic properties. 2,3-Difluoro-4-pentylphenol is a highly specialized fluorinated building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The engineering of nematic liquid crystal (LC) mixtures requires precise control over dielectric and viscoelastic properties. 2,3-Difluoro-4-pentylphenol is a highly specialized fluorinated building block and functional dopant utilized in advanced materials science[1]. This application note provides researchers, materials scientists, and drug development professionals with a comprehensive, self-validating protocol for formulating LC mixtures using this compound. By leveraging its unique transverse dipole moment and hydrogen-bonding capabilities, this guide details how to tune negative dielectric anisotropy ( Δϵ<0 ) for Vertical Alignment (VA) displays and label-free LC biosensors used in pharmaceutical screening.

Mechanistic Insights & Causality

To move beyond empirical mixing, it is critical to understand the causality behind the molecular design of 2,3-Difluoro-4-pentylphenol and how it dictates experimental outcomes:

  • The 2,3-Difluoro Substitution: The incorporation of highly electronegative fluorine atoms at the 2 and 3 positions of the aromatic ring generates a strong permanent dipole moment perpendicular to the molecular long axis[2]. When an electric field is applied, the molecule aligns perpendicularly to the field, yielding a negative dielectric anisotropy ( Δϵ<0 ). This is the fundamental mechanism driving VA-mode electro-optics.

  • The Pentyl Chain: Alkyl chain length governs the delicate balance between mesophase stability and fluid dynamics. A 5-carbon (pentyl) chain provides optimal steric flexibility, lowering the melting point to broaden the nematic window while preventing excessive rotational viscosity ( γ1​ )[3].

  • The Phenolic Hydroxyl Group (Biosensor Relevance): For drug development professionals utilizing LC-based biosensors, the terminal -OH group acts as a critical hydrogen-bond donor. When formulated into an LC droplet or film, the phenol group anchors at the aqueous-LC interface. Upon binding with target proteins or lipid membranes during drug screening, the disruption of this hydrogen-bonding network triggers a macroscopic optical transition (from homeotropic to planar alignment), providing a label-free readout of biomolecular interactions.

Mechanistic_Logic N1 2,3-Difluoro Substitution N2 Transverse Dipole Moment N1->N2 N3 Negative Dielectric Anisotropy N2->N3 N6 VA-Mode & Biosensor Utility N3->N6 N4 Pentyl Alkyl Chain N5 Low Rotational Viscosity N4->N5 N5->N6

Fig 1. Mechanistic causality of molecular features driving VA-mode and biosensor performance.

Physicochemical Profiling

Before formulation, verify the purity and physical parameters of the dopant. The following table summarizes the quantitative data for 2,3-Difluoro-4-pentylphenol[3],[4].

PropertyValueSource / Method
IUPAC Name 2,3-difluoro-4-pentylphenolLexiChem 2.6.6[3]
CAS Numbers 126163-37-9 / 887582-85-6Commercial Registry[4]
Molecular Formula C11H14F2OPubChem[3]
Molecular Weight 200.22 g/mol PubChem[3]
XLogP3 (Lipophilicity) 4.2Computed by XLogP3 3.0[3]
Topological Polar Surface Area 20.2 ŲComputed by Cactvs 3.4[3]

Experimental Protocols

Protocol A: Isotropic Thermal Formulation

Causality: Liquid crystals in the nematic phase possess long-range orientational order, which creates viscosity gradients and resists uniform dopant dispersion. Heating above the clearing point ( TNI​ ) destroys this order, reducing the mixture to an isotropic liquid where Fickian diffusion ensures homogeneous incorporation.

  • Gravimetric Dosing: Using a microbalance, weigh the base nematic host (e.g., a neutral Δϵ matrix) into a clean, dry glass vial. Add 2,3-Difluoro-4-pentylphenol to achieve a target concentration of 2.0% to 5.0% w/w .

  • Thermal Agitation: Introduce a magnetic micro-stir bar. Place the vial on a hotplate stirrer and elevate the temperature to TNI​+10∘C (typically 80–90°C, depending on the host). Stir at 300 rpm for 120 minutes.

  • Vacuum Degassing: While maintaining the isotropic temperature, transfer the vial to a heated vacuum desiccator. Apply a vacuum of 10 mbar for 15 minutes to eradicate trapped micro-bubbles that could nucleate optical defects.

  • Controlled Annealing: Turn off the heat source and allow the mixture to cool to room temperature at a strictly controlled rate of 1°C/min .

    • Self-Validating Checkpoint: Observe the vial under cross-polarizers at room temperature. A uniformly opaque, scattering appearance indicates a successful return to the bulk nematic phase. Clear, isotropic domains indicate exceeding the dopant's solubility limit.

Protocol B: Electro-Optical Cell Assembly & Characterization
  • Capillary Filling: Utilize empty LC test cells with homeotropic alignment layers (cell gap 5 µm). Heat both the formulated mixture and the empty cell to the isotropic phase. Dispense a 2 µL drop at the cell aperture; capillary forces will draw the fluid uniformly into the cavity.

  • Sealing: Seal the injection port with a UV-curable epoxy. Cure under 365 nm UV light for 3 minutes, ensuring the UV mask protects the active LC area from degradation.

  • POM Analysis (Polarized Optical Microscopy): Place the cooled cell under a POM with crossed polarizers.

    • Self-Validating Checkpoint: The field of view should be perfectly dark upon stage rotation. This confirms that the 2,3-Difluoro-4-pentylphenol dopant has integrated without disrupting the homeotropic (vertical) alignment of the host matrix.

  • Dielectric Measurement: Connect the cell's ITO electrodes to a precision LCR meter. Measure the capacitance at 1 kHz to calculate the parallel ( ϵ∣∣​ ) and perpendicular ( ϵ⊥​ ) dielectric constants. You should observe a distinct mathematical shift toward a negative Δϵ .

Formulation_Workflow A Host Nematic Matrix C Isotropic Thermal Mixing (T > T_NI) A->C B 2,3-Difluoro-4-pentylphenol B->C D Vacuum Degassing (10 mbar) C->D E Controlled Annealing (-1°C/min) D->E F Validation: POM & LCR Analysis E->F

Fig 2. Step-by-step workflow for formulating and validating the fluorinated LC mixture.

Quantitative Formulation Tolerances

Adhere to the following operational tolerances to maintain the integrity of the self-validating system:

Formulation ParameterTarget ValueToleranceMechanistic Purpose
Dopant Ratio 3.5 wt% ±0.1 wt%Balances Δϵ modification without phase separation.
Mixing Temperature TNI​+10∘C ±2.0∘C Ensures complete transition to isotropic fluid dynamics.
Annealing Rate 1.0 ∘C /min ±0.2∘C /minPrevents rapid crystallization and focal conic defects.
Degassing Pressure 10 mbar ±2 mbarEliminates nucleation sites for optical scattering.

Troubleshooting Guide

  • Issue: The LC cell exhibits bright, localized patches under POM instead of a dark field.

    • Causality: This indicates focal conic textures or planar alignment defects. It is usually caused by either (a) filling the cell below the isotropic transition temperature, inducing flow-alignment shear, or (b) the phenol hydroxyl groups aggressively competing with the polyimide alignment layer.

    • Resolution: Re-heat the filled cell to TNI​+5∘C for 10 minutes, then cool at a slower rate (0.5°C/min). If the issue persists, reduce the dopant concentration to limit interfacial competition.

  • Issue: No significant change in Δϵ is observed on the LCR meter.

    • Causality: The dopant may have crystallized out of the nematic host, meaning it is no longer participating in the bulk dielectric response.

    • Resolution: Verify the formulation via Differential Scanning Calorimetry (DSC). A secondary melting peak below TNI​ confirms phase separation. Switch to a more compatible base host with higher lipophilicity (XLogP3 matching).

References

  • PubChem. "2,3-Difluoro-4-pentylphenol | C11H14F2O | CID 14495658 - Chemical and Physical Properties". National Institutes of Health. URL:[Link]

  • Molport. "2,3-difluoro-4-pentylphenol | 126163-37-9". Molport Chemical Database. URL:[Link]

  • Reiffenrath, V., Krause, J. "US5087764A - Process for the preparation of 2,3-difluorobenzenes". Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2,3-Difluoro-4-pentylphenol Extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks during the extraction and purification of fluorinated alkylphenols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks during the extraction and purification of fluorinated alkylphenols. 2,3-Difluoro-4-pentylphenol is a high-value intermediate widely utilized in the synthesis of nematic liquid crystals and specialized pharmaceutical scaffolds.

However, its isolation is notoriously prone to impurity carryover and emulsion formation. This guide bypasses generic advice to focus on the physicochemical causality behind these issues, providing you with self-validating, field-proven protocols to ensure high-purity yields.

Part 1: Mechanistic Insights into Impurity Formation

To troubleshoot effectively, we must first understand the thermodynamic and electronic shifts that occur during the synthesis of 2,3-difluoro-4-pentylphenol.

Typically synthesized via the alkylation of 2,3-difluorophenol or through cross-coupling methodologies, the reaction mixture often contains unreacted precursors, positional isomers (e.g., 2,3-difluoro-5-pentylphenol), and over-alkylated byproducts. The introduction of the hydrophobic pentyl chain fundamentally alters the molecule's behavior:

  • Lipophilicity (LogP) Shift: The LogP jumps from ~2.0 in the precursor to ~4.2 in the target product [1].

  • Acidity (pKa) Shift: The electron-donating nature (+I effect) of the pentyl group slightly reduces the acidity of the phenolic proton compared to the highly electron-withdrawn 2,3-difluorophenol.

  • Amphiphilic Behavior: The combination of a polar, acidic fluorophenol "head" and a non-polar pentyl "tail" gives the target molecule surfactant-like properties, which is the primary cause of severe emulsions during aqueous workups.

By exploiting these exact physicochemical deltas, we can design a highly selective extraction system.

Part 2: Diagnostic Workflow & Troubleshooting Logic

Before adjusting your protocol, identify your specific impurity profile using LC-MS or GC-MS. Use the logical workflow below to determine the appropriate corrective action.

ImpurityLogic Start Impurity Detected (LC-MS / GC-MS) MassLow Lower Mass (m/z 130) Unreacted 2,3-Difluorophenol Start->MassLow MassSame Same Mass (m/z 200) Positional Isomer Start->MassSame MassHigh Higher Mass (m/z 270+) Over-alkylated Phenol Start->MassHigh Action1 pH-Modulated Wash (pH 8.0 - 8.5) MassLow->Action1 Action2 Flash Chromatography or Crystallization MassSame->Action2 Action3 Non-polar Solvent Trituration (Hexane) MassHigh->Action3 Success Pure 2,3-Difluoro-4-pentylphenol Action1->Success Action2->Success Action3->Success

Caption: Logical workflow for identifying and resolving common extraction impurities.

Quantitative Data: Physicochemical Properties & Impurity Matrix

To execute the logic above, reference the comparative data in the tables below.

Table 1: Physicochemical Properties Comparison

Property2,3-Difluorophenol (Precursor)2,3-Difluoro-4-pentylphenol (Target)
Molecular Weight 130.09 g/mol 200.23 g/mol
LogP (Lipophilicity) ~2.04.2
pKa (Acidity) ~7.71~8.5 - 9.0 (Estimated)
Physical State Low-melting solid / LiquidViscous Liquid / Oil

Table 2: Impurity Profile & Troubleshooting Matrix

Impurity TypeDiagnostic MassPrimary CauseRecommended Resolution
Unreacted Precursor 130 [M-H]⁻Incomplete alkylation/couplingMild alkaline wash (pH 8.0-8.5)
Positional Isomer 200 [M-H]⁻Poor regioselectivity in synthesisNormal-phase silica chromatography
Over-alkylated 270+ [M-H]⁻Excess alkylating agentNon-polar solvent trituration
Oxidation Byproducts 216[M-H]⁻Air exposure during basic workupAntioxidant addition (e.g., BHT)

Part 3: Frequently Asked Questions (FAQs)

Q1: My aqueous wash keeps forming a thick, unbreakable emulsion. How do I resolve this? A: This is the most common issue with fluorinated alkylphenols. The target molecule acts as a surfactant. When you wash with a base, the partially deprotonated phenol head interacts with water, while the pentyl tail remains solvated in the organic layer, creating a stable micellar emulsion. Solution: Never use pure water for the wash. Always use a high-ionic-strength aqueous phase (e.g., saturated NaCl or brine) to "salt out" the organic layer. If an emulsion has already formed, filtering the biphasic mixture through a pad of Celite can mechanically break the micelles. Alternatively, modern supramolecular solvent systems can be employed to bypass traditional liquid-liquid emulsion issues [2].

Q2: I am seeing a persistent ~15% carryover of 2,3-difluorophenol. Why didn't my standard NaOH wash remove it? A: A strong base like 1M NaOH (pH 14) deprotonates both the precursor (pKa ~7.7) and your target product (pKa ~8.5). Because your target product is highly lipophilic (LogP 4.2), its sodium salt will drag a significant amount of the precursor's sodium salt back into the organic phase via ion-pairing or mixed micelle formation. Solution: Switch to a pH-modulated wash using a mild base like NaHCO₃ (pH 8.3). At this pH, the precursor is predominantly deprotonated and partitions into the water, while the target remains largely protonated and safely in the organic layer.

Q3: LC-MS shows a peak with the exact same mass (m/z 200) eluting just before my product. What is it? A: This is almost certainly a positional isomer, such as 2,3-difluoro-5-pentylphenol, resulting from poor regiocontrol during the Friedel-Crafts alkylation step. Because their pKa and LogP values are nearly identical, liquid-liquid extraction cannot separate them. Solution: You must use normal-phase flash chromatography. The slight difference in the dipole moment (due to the spatial arrangement of the pentyl group relative to the fluorines) allows for baseline resolution on silica gel.

Part 4: Step-by-Step Experimental Protocols

Protocol A: pH-Modulated Liquid-Liquid Extraction

This self-validating protocol exploits the ΔpKa and ΔLogP between the precursor and the target to remove unreacted starting material without sacrificing product yield.

ExtractionWorkflow A Crude Organic Extract (Target + 2,3-Difluorophenol) B Add Mild Base (NaHCO3) Adjust to pH 8.3 A->B C Aqueous Phase (Deprotonated Precursor) B->C Discard D Organic Phase (Target Compound) B->D Retain E Brine Wash & Dry (Na2SO4) D->E F Concentrate in Vacuo E->F

Caption: Step-by-step pH-modulated liquid-liquid extraction workflow.

Methodology:

  • Dilution: Dissolve the crude reaction mixture in a non-polar solvent like Hexane or a Hexane/Ethyl Acetate (9:1) mixture. The high LogP of the target [1] ensures it remains highly soluble in non-polar media.

  • Buffer Preparation: Prepare a 0.5 M Sodium Bicarbonate (NaHCO₃) solution. Add NaCl to saturation to prevent emulsions. The final pH should be approximately 8.3.

  • Partitioning: Transfer the organic layer to a separatory funnel. Add an equal volume of the buffered brine solution. Invert gently 5–10 times. Do not shake vigorously to avoid micelle formation.

  • Phase Separation: Allow the layers to separate. The lower aqueous layer will contain the deprotonated 2,3-difluorophenol. Drain and discard (or retain for recovery).

  • Validation & Washing: Repeat the wash step until TLC (visualized with UV and KMnO₄) shows the disappearance of the lower Rf precursor spot.

  • Drying: Wash the organic layer once with pure saturated brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Silica Gel Flash Chromatography for Isomer Resolution

If positional isomers are detected, liquid-liquid extraction will fail. Proceed immediately to this chromatographic protocol.

Methodology:

  • Column Preparation: Pack a glass column with high-quality silica gel (230–400 mesh) using Hexane as the packing solvent. Ensure a perfectly flat sand bed to prevent band tailing.

  • Sample Loading: Dissolve the concentrated extract from Protocol A in the absolute minimum volume of Hexane. Load it carefully onto the silica bed.

  • Elution Gradient: Begin elution with 100% Hexane for 2 column volumes (CV) to elute any over-alkylated, highly non-polar impurities.

  • Isomer Resolution: Gradually step the gradient to 98:2 Hexane:Ethyl Acetate. The positional isomers possess slightly different dipole moments. The isomer with the pentyl group further from the hydroxyl group typically elutes first due to reduced steric shielding of the polar -OH group interacting with the silica.

  • Fraction Collection: Collect small fractions (e.g., 10 mL) and monitor via LC-MS or GC-MS. Pool the fractions containing pure 2,3-difluoro-4-pentylphenol and concentrate.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14495658, 2,3-Difluoro-4-pentylphenol". PubChem. Available at:[Link]

  • Dong, Y., Liu, H., Qiao, Y., & Wang, H. (2025). "Supramolecular Solvent-Based Extraction of Bisphenols and Alkylphenols in Botanical Dietary Supplements Prior to HPLC–MS/MS Analysis." Foods, 14(21), 3768. Available at:[Link]

Optimization

Optimizing reaction conditions for 2,3-Difluoro-4-pentylphenol synthesis

Welcome to the Technical Support Center for the synthesis of 2,3-Difluoro-4-pentylphenol . This compound is a critical building block in the development of advanced nematic liquid crystals and specialized fluorinated pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2,3-Difluoro-4-pentylphenol . This compound is a critical building block in the development of advanced nematic liquid crystals and specialized fluorinated pharmaceuticals. The vicinal difluoro motif imparts a strong negative dielectric anisotropy and unique conformational rigidity.

This guide provides researchers with self-validating standard operating procedures (SOPs), quantitative optimization data, and an expert-level troubleshooting matrix to ensure high-yield, regioselective synthesis.

Process Overview & Workflow

The standard synthesis of 2,3-difluoro-4-pentylphenol from 2,3-difluorophenol requires a four-step sequence: Phenol Protection, Friedel-Crafts Acylation, Carbonyl Reduction, and Ether Deprotection.

SynthesisWorkflow N1 2,3-Difluorophenol (Starting Material) N2 Step 1: Protection (MeI, K2CO3, MeCN) N1->N2 N3 2,3-Difluoroanisole (Intermediate 1) N2->N3 >95% Yield N4 Step 2: F-C Acylation (Valeryl Chloride, AlCl3) N3->N4 N5 1-(2,3-difluoro-4-methoxyphenyl) pentan-1-one N4->N5 Regioselective para to OMe N6 Step 3: Reduction (Pd/C, H2, EtOH) N5->N6 N7 2,3-Difluoro-4-pentylanisole (Intermediate 3) N6->N7 Complete carbonyl reduction N8 Step 4: Deprotection (BBr3, DCM, -78°C to RT) N7->N8 N9 2,3-Difluoro-4-pentylphenol (Target Product) N8->N9 Ether cleavage

Workflow for the 4-step synthesis of 2,3-difluoro-4-pentylphenol from 2,3-difluorophenol.

Self-Validating Standard Operating Procedures (SOPs)

Every step in this sequence is designed as a self-validating system . Do not proceed to the next step unless the analytical checkpoints confirm the structural integrity of the intermediate.

Step 1: Protection (Methylation)

2,3-Difluorophenol is a highly versatile, yet corrosive and flammable building block [3]. Its hydroxyl group must be protected to prevent O-acylation in Step 2. The use of methyl iodide (MeI) in acetonitrile provides a highly scalable protection strategy[1].

  • Procedure : Dissolve 2,3-difluorophenol (50.0 g, 384 mmol) in 500 mL of dry acetonitrile. Add anhydrous K₂CO₃ (79.6 g, 576 mmol). Slowly add MeI (28.7 mL, 461 mmol) dropwise. Stir overnight at room temperature. Filter the salts, concentrate the filtrate, and partition between dichloromethane (DCM) and water. Dry the organic layer over Na₂SO₄ and distill under reduced pressure to yield 2,3-difluoroanisole.

  • Validation Checkpoint : ¹H NMR (CDCl₃) must show a new sharp singlet at ~3.90 ppm (3H, -OCH₃). IR spectroscopy must confirm the complete disappearance of the broad -OH stretch at 3300 cm⁻¹.

Step 2: Friedel-Crafts Acylation

Electrophilic aromatic substitution on difluoroanisoles is highly regioselective due to the synergistic directing effects of the methoxy and fluoro groups [2].

  • Procedure : Suspend anhydrous AlCl₃ (76.8 g, 576 mmol) in 400 mL dry DCM at 0°C under argon. Add valeryl chloride (pentanoyl chloride, 50.9 g, 422 mmol) dropwise over 30 minutes. Slowly add 2,3-difluoroanisole (55.3 g, 384 mmol) while maintaining the internal temperature below 5°C. Stir for 4 hours at 0°C. Carefully quench by pouring over crushed ice and 1M HCl. Extract with DCM, wash with brine, dry, and concentrate.

  • Validation Checkpoint : ¹H NMR must show a triplet at ~2.95 ppm (2H, -C(=O)CH₂-). IR must show a strong, sharp ketone carbonyl stretch at ~1685 cm⁻¹.

Step 3: Carbonyl Reduction
  • Procedure : Dissolve 1-(2,3-difluoro-4-methoxyphenyl)pentan-1-one (80.0 g, 350 mmol) in 600 mL absolute ethanol. Add a catalytic amount of trifluoroacetic acid (TFA, 2 mL) and 10% Pd/C (8.0 g). Purge the reaction vessel with argon, then hydrogen gas. Stir vigorously under a balloon of H₂ at room temperature for 12 hours. Filter through a Celite pad, concentrate, and purify via short-path distillation.

  • Validation Checkpoint : IR must show the complete disappearance of the carbonyl peak at 1685 cm⁻¹. ¹H NMR must show the benzylic protons shifting from ~2.95 ppm (triplet, adjacent to carbonyl) to ~2.60 ppm (triplet, 2H, -CH₂-Ar).

Step 4: Ether Deprotection
  • Procedure : Dissolve 2,3-difluoro-4-pentylanisole (65.0 g, 303 mmol) in 500 mL dry DCM. Cool to -78°C using a dry ice/acetone bath under argon. Add Boron tribromide (BBr₃, 43.0 mL, 455 mmol) dropwise over 1 hour. Allow the reaction to slowly warm to room temperature and stir for 6 hours. Recool to 0°C and quench very carefully with methanol, followed by water. Extract with DCM, dry, and concentrate.

  • Validation Checkpoint : Reappearance of the broad -OH stretch at ~3300 cm⁻¹ in IR. ¹H NMR must show the complete loss of the -OCH₃ singlet at ~3.90 ppm.

Reaction Condition Optimization Matrix

The Friedel-Crafts acylation (Step 2) is the most critical step for determining the overall yield and purity of the final product. Temperature control and catalyst selection dictate the regioselectivity between the desired C-4 position and the undesired C-6 position.

Table 1: Optimization of Friedel-Crafts Acylation Conditions

CatalystSolventTemperature (°C)Time (h)C-4 Acylation Yield (%)C-6 Acylation Yield (%)Causality / Observation
AlCl₃ (1.5 eq) DCM 0 to 5 4 92 < 2 Optimal kinetic control; strong Lewis acid complexation.
AlCl₃ (1.5 eq)DCM25 (RT)47811Elevated temp causes thermodynamic equilibration and side-reactions.
TiCl₄ (2.0 eq)DCM0 to 5865< 2Weaker Lewis acid; slower reaction rate leads to incomplete conversion.
ZnCl₂ (2.0 eq)Toluene601215TraceInsufficient electrophilic activation of valeryl chloride.

Troubleshooting & FAQs (Expert Q&A)

Q: Why am I seeing ortho-acylation (at C-6) instead of para-acylation (at C-4) during the Friedel-Crafts step? A: This is a classic issue of kinetic versus thermodynamic control. The methoxy group is a powerful para-director, and the fluorine at C-3 acts as an ortho-director (pointing to C-4). These synergistic directing effects strongly favor C-4 acylation kinetically[2]. However, if your reaction temperature exceeds 5°C, the highly active acylium ion can begin to attack the C-6 position, leading to thermodynamic equilibration. Solution: Ensure your AlCl₃/DCM suspension is pre-chilled to 0°C and control the addition rate of the anisole strictly to prevent exothermic spikes.

Q: During the Pd/C reduction of the pentanoyl intermediate (Step 3), the reaction stalls at the benzyl alcohol stage. How do I drive it to the alkane? A: Palladium-catalyzed hydrogenation of aryl ketones proceeds via a benzyl alcohol intermediate. If the reaction stalls here, it is caused by one of two factors: (1) Catalyst poisoning by residual AlCl₃/heavy metals from Step 2, or (2) Insufficient acid catalysis. The hydrogenolysis of the benzylic C-O bond requires an acidic environment to protonate the hydroxyl group, making it a better leaving group. Solution: Wash your Step 2 organic layer thoroughly with 1M HCl. In Step 3, ensure you add the catalytic amount of TFA (or a few drops of concentrated HCl) to facilitate the final cleavage of the C-O bond.

Q: Why use BBr₃ for the final deprotection instead of cheaper alternatives like HBr/AcOH? A: HBr in acetic acid requires prolonged, aggressive heating (>100°C). Under these harsh conditions, you risk protodealkylation (cleavage of the pentyl chain) or isomerization of the alkyl chain. BBr₃ is a strong, hard Lewis acid that specifically coordinates with the hard methoxy oxygen atom. This allows the ether cleavage to occur via a mild intramolecular bromide attack at temperatures as low as -78°C to room temperature. This preserves the absolute integrity of both the linear pentyl chain and the sensitive fluorinated aromatic ring.

Q: My starting material, 2,3-difluorophenol, has turned dark brown in storage. Is it still viable? A: 2,3-Difluorophenol is prone to oxidation upon prolonged exposure to air and light, forming quinone-like byproducts [3]. While slightly yellow material is usually fine, dark brown material will introduce impurities that complicate the isolation of 2,3-difluoroanisole. Solution: Vacuum distill the 2,3-difluorophenol prior to use (bp ~141°C) and store it under an inert argon atmosphere at 4°C.

References

  • Method for preparing 3,4-difluoroanisole (Patent CN105523904A). Google Patents.
  • Synthesis and Anticancer Activity of Fluorinated Analogues of Combretastatin A-4 . Lawrence et al., Journal of Fluorine Chemistry (2003). Available at:[Link]

Troubleshooting

Preventing oxidation of 2,3-Difluoro-4-pentylphenol during long-term storage

Focus: 2,3-Difluoro-4-pentylphenol (CAS: 126163-37-9) Welcome to the Technical Support Center for specialty fluorinated intermediates. As researchers and drug development professionals, maintaining the structural integri...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: 2,3-Difluoro-4-pentylphenol (CAS: 126163-37-9)

Welcome to the Technical Support Center for specialty fluorinated intermediates. As researchers and drug development professionals, maintaining the structural integrity of your building blocks is critical to downstream synthetic success. This guide provides an authoritative, mechanistic approach to preventing the autoxidation of 2,3-Difluoro-4-pentylphenol during long-term storage.

Mechanistic Overview: The Chemistry of Degradation

To effectively prevent degradation, we must first understand the causality behind it. Phenols are inherently susceptible to autoxidation, a process driven by the abstraction of the phenolic hydrogen to form a resonance-stabilized phenoxy radical[1].

In unhindered phenols, this radical typically reacts with ambient oxygen to form para-quinones. However, the molecular architecture of 2,3-Difluoro-4-pentylphenol alters this pathway[2]:

  • The Para-Block: The para-position (C4) is sterically occupied by the pentyl chain. Consequently, the oxidative cascade is forced toward the unsubstituted ortho-position (C6) or leads to C6-C6 radical coupling.

  • The Fluorine Effect: The highly electronegative fluorine atoms at the C2 and C3 positions exert a strong inductive electron-withdrawing effect. This slightly increases the oxidation potential of the molecule compared to non-fluorinated analogs, creating a minor thermodynamic barrier to electron transfer[3].

  • The Outcome: Despite the stabilizing fluorines, prolonged exposure to UV light, oxygen, or trace transition metals will inevitably yield ortho-quinone derivatives (visible as yellow/pink discoloration) or viscous dimeric byproducts[1].

G cluster_paths Start 2,3-Difluoro-4-pentylphenol (Stable State) Trigger Initiation: O2, UV Light, Trace Metals Start->Trigger Exposure Radical Phenoxy Radical Formation (H-abstraction) Trigger->Radical Path1 Ortho-Oxidation (Blocked Para-position) Radical->Path1 Path2 Radical Coupling (C6-C6) Radical->Path2 Quinone Ortho-Quinone Derivatives (Yellow/Pink Discoloration) Path1->Quinone Dimer Dimeric/Polymeric Byproducts (Viscous/Insoluble) Path2->Dimer Mitigation1 Argon Blanket (Excludes O2) Mitigation1->Trigger Prevents Mitigation2 Amber Glass (Blocks UV) Mitigation2->Trigger Prevents Mitigation3 Storage at -20°C (Slows Kinetics) Mitigation3->Radical Slows

Fig 1: Autoxidation pathway of 2,3-Difluoro-4-pentylphenol and targeted mitigation strategies.

Quantitative Data & Storage Matrices

Understanding the physicochemical properties of 2,3-Difluoro-4-pentylphenol is essential for selecting the correct storage consumables[2].

Table 1: Physicochemical Properties Impacting Storage

Property Value Storage Implication
Molecular Weight 200.22 g/mol Moderate volatility; requires hermetically sealed PTFE caps.
XLogP3 4.2 Highly lipophilic; will leach into and degrade non-PTFE rubbers/plastics.

| Topological Polar Surface Area | 20.2 Ų | Low polarity; highly soluble in non-polar organic solvents. |

Table 2: Storage Condition Matrix

Storage Condition Atmosphere Container Type Expected Shelf Life Degradation Risk
20°C to 25°C (RT) Air Clear Glass < 1 Month High (Rapid photo-oxidation)
2°C to 8°C Air Amber Glass 3 - 6 Months Moderate (Slow autoxidation)

| -20°C | Argon | Amber Glass | > 24 Months | Low (Optimal Stability) |

Troubleshooting FAQs

Q: My batch of 2,3-Difluoro-4-pentylphenol has developed a slight pink/yellow tint. Is it ruined? A: The discoloration indicates the formation of ortho-quinone trace impurities due to oxygen exposure. Because quinones are highly conjugated, even parts-per-million (ppm) concentrations will cause visible color changes. If your downstream application is highly sensitive to electrophiles (quinones are Michael acceptors), you must purify the batch using Protocol B before use.

Q: Why do you recommend Argon over Nitrogen for inerting the storage vial? A: Argon has a density of 1.78 g/L, which is significantly heavier than both Nitrogen (1.25 g/L) and ambient air (1.29 g/L). When you backfill a vial, Argon sinks and creates a physical protective blanket directly over the chemical surface, whereas Nitrogen tends to mix with any residual oxygen in the headspace.

Q: Can I store this compound in standard plastic microcentrifuge tubes? A: No. With an XLogP3 of 4.2[2], this fluorinated phenol is highly lipophilic. It will absorb into standard polypropylene tubes over time, leading to sample loss and the leaching of plasticizers into your reagent. Always use amber borosilicate glass with PTFE-lined caps[4].

Experimental Protocols

To ensure reproducibility, the following workflows are designed as self-validating systems.

Protocol A: Anaerobic Sealing for Long-Term Storage

Use this protocol immediately upon receiving a new batch or after opening a stored vial.

  • Preparation: Transfer the 2,3-Difluoro-4-pentylphenol into an oven-dried, amber borosilicate glass vial equipped with a PTFE-lined screw cap[4].

  • Septum Sealing: Temporarily seal the vial with a rubber Suba-Seal septum. Connect the vial to a Schlenk line using a sterile needle.

  • Purging (Vacuum/Argon Cycle):

    • Apply vacuum (approx. 10−2 mbar) for exactly 15 seconds to evacuate the headspace. (Caution: Do not exceed 15 seconds to prevent volatilization of the phenol).

    • Switch the manifold to backfill the vial with dry Argon.

    • Repeat this Vacuum/Argon cycle three times.

  • Capping: Under a positive flow of Argon (needle still in the septum), quickly remove the septum and replace it with the PTFE-lined screw cap. Tighten securely.

  • Secondary Seal: Wrap the exterior junction of the cap and vial tightly with Parafilm.

  • Self-Validation Check: Place the vial in a -20°C freezer. After 30 minutes, inspect the Parafilm. The temperature drop should cause a slight pressure decrease inside the vial, pulling the Parafilm slightly inward (concave). This confirms a successful, hermetic seal.

Protocol B: Rescue & Purification of Oxidized Material

Use this protocol if your reagent has discolored (yellow/pink) and requires purification.

  • Preparation: Dissolve the discolored 2,3-Difluoro-4-pentylphenol in a minimal amount of Dichloromethane (DCM).

  • Filtration: Pass the solution through a short plug of silica gel (230-400 mesh). The highly polar ortho-quinones and dimeric byproducts will strongly adhere to the baseline of the silica.

  • Elution: Elute the plug with a mixture of Hexanes:Ethyl Acetate (9:1 v/v).

  • Concentration: Carefully concentrate the eluent in vacuo at a bath temperature no higher than 30°C to prevent thermal degradation.

  • Self-Validation Check: Spot the purified product on a TLC plate and develop in Hexanes:EtOAc (9:1). You should observe a single, clean spot (Rf ~ 0.4) under UV light. The concentrated liquid must be completely colorless. Proceed immediately to Protocol A for storage.

References
  • PubChem Compound Summary for CID 14495658: 2,3-Difluoro-4-pentylphenol | C11H14F2O | CID 14495658 - PubChem. National Center for Biotechnology Information. Available at:[Link]

  • Evaluation of thermal and oxidative stability of three generations of phenolic based novel dendritic fuel and lubricant additive. Reactive and Functional Polymers. Available at:[Link]

  • Acid-Functionalized Poly(phenylene oxide)s: Their Preparation and Properties. Macromolecules (ACS Publications). Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for 2,3-Difluoro-4-pentylphenol Chromatography

Welcome to the Technical Support Center. 2,3-Difluoro-4-pentylphenol is a specialized fluorinated alkylphenol frequently utilized as a building block in advanced materials and pharmaceutical synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 2,3-Difluoro-4-pentylphenol is a specialized fluorinated alkylphenol frequently utilized as a building block in advanced materials and pharmaceutical synthesis. Its unique structural dichotomy—a highly hydrophobic pentyl chain coupled with an electron-deficient, acidic difluorophenol head—presents specific chromatographic challenges.

As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Below, you will find field-proven troubleshooting strategies, mechanistic explanations of solvent interactions, and a self-validating protocol to ensure your High-Performance Liquid Chromatography (HPLC) methods are robust, reproducible, and scientifically sound.

Section 1: Core Principles of Solvent Chemistry (FAQs)

Q: Why does 2,3-Difluoro-4-pentylphenol exhibit severe peak tailing in unbuffered Water/Acetonitrile mobile phases? A: Peak tailing in this context is a direct consequence of the molecule's ionization state. The acidity of a phenol is quantified by its pKa value; electron-withdrawing groups, such as fluorine, significantly increase acidity (lower the pKa) by stabilizing the negative charge of the phenoxide ion through strong inductive effects ()[1]. While unfluorinated phenol has a pKa of ~9.95, the presence of two fluorine atoms on the aromatic ring drops the pKa to approximately 7.0–8.0 ()[2].

In unbuffered water (typically pH 5.5–6.5), 2,3-Difluoro-4-pentylphenol exists in a state of partial ionization, rapidly exchanging between its protonated (neutral) and deprotonated (anionic) forms during the chromatographic run. To resolve this, the mobile phase pH must be strictly controlled to at least 2 pH units below its pKa using acidic modifiers (e.g., 0.1% Formic Acid or Trifluoroacetic Acid) to ensure the analyte remains fully protonated and neutral ()[3].

Q: Should I use Methanol (MeOH) or Acetonitrile (MeCN) as my primary organic modifier? A: The choice depends on whether your analytical goal is speed or isomeric selectivity. Acetonitrile has lower viscosity and higher elution strength, generally yielding sharper peaks and lower system backpressure ()[4]. However, Methanol provides distinct selectivity because it is a polar protic solvent capable of hydrogen bonding with both the fluorine atoms and the phenolic hydroxyl group. If you are struggling to resolve 2,3-Difluoro-4-pentylphenol from closely related structural isomers, Methanol often delivers superior resolution despite slightly broader peaks.

Table 1: Comparison of Organic Modifiers for 2,3-Difluoro-4-pentylphenol

PropertyAcetonitrile (MeCN)Methanol (MeOH)
Polarity / Type Polar aproticPolar protic
Elution Strength High (Faster elution of the pentyl chain)Moderate (Longer retention)
Selectivity Mechanism Dipole-dipole interactionsHydrogen bonding & Dipole interactions
Viscosity (with Water) Low (Lower backpressure)High (Higher system backpressure)
Recommended Use High-throughput screening, LC-MSResolving closely related fluorinated isomers

Q: Is a standard C18 column optimal, or should I consider fluorinated stationary phases? A: While a C18 column will adequately retain the hydrophobic pentyl chain, it may struggle to resolve 2,3-Difluoro-4-pentylphenol from other alkylphenols. Fluorinated stationary phases, such as Pentafluorophenyl (PFP), offer unique polar and aromatic selectivity due to the fluorine atoms anchored to the silica support (). PFP columns excel at separating halogenated aromatic compounds through π−π interactions, dipole-dipole interactions, and enhanced shape selectivity, making them highly recommended for this specific molecule ()[5].

Section 2: Troubleshooting Guide

Issue 1: Retention time shifts between consecutive injections.

  • Root Cause: Inadequate buffering capacity or mobile phase evaporation. If you are using volatile additives like Formic Acid without a counter-ion, the pH can drift over time as the solvent evaporates from improperly capped bottles.

  • Solution: Switch to a properly prepared buffer system (e.g., 10 mM Ammonium Formate adjusted to pH 3.0) rather than just adding 0.1% acid. This provides superior ionic strength and locks the pH in place, ensuring consistent retention times.

Issue 2: Splitting peaks or "shoulders" on the main peak.

  • Root Cause: The "Solvent Effect." If 2,3-Difluoro-4-pentylphenol is dissolved in 100% strong organic solvent (like pure MeCN) and injected into a highly aqueous mobile phase, the analyte travels faster than the mobile phase initially, causing the band to split before it focuses on the column head.

  • Solution: Dilute the sample in the initial mobile phase composition (e.g., 50:50 Aqueous Buffer:MeCN) prior to injection to ensure proper peak focusing.

Section 3: Step-by-Step Experimental Protocol

To establish a robust method for 2,3-Difluoro-4-pentylphenol, follow this self-validating solvent optimization workflow. This protocol ensures causality is tracked at every variable change.

Phase 1: Mobile Phase Preparation
  • Aqueous Phase (A): Prepare 10 mM Ammonium Formate in HPLC-grade ultrapure water. Adjust the pH strictly to 3.0 using Formic Acid. Filter through a 0.22 µm membrane.

    • Causality: A pH of 3.0 guarantees the difluorophenol (estimated pKa ~7.5) is >99.9% protonated, eliminating peak tailing derived from secondary ionization states.

  • Organic Phase (B): Prepare 100% HPLC-grade Acetonitrile (or Methanol if isomer resolution is the primary goal).

  • Degassing: Degas both solvents using ultrasonication for 10 minutes to prevent bubble formation and baseline noise.

Phase 2: Isocratic Screening (Determining Elution Strength)
  • Install a PFP (Pentafluorophenyl) column (e.g., 100 x 2.1 mm, 1.9 µm) to leverage fluorine-fluorine interactions.

  • Set the column compartment temperature to 35°C.

    • Causality: Elevated temperature reduces mobile phase viscosity (especially critical if using Methanol) and improves mass transfer kinetics for sharper peaks.

  • Inject 1 µL of a 0.1 mg/mL 2,3-Difluoro-4-pentylphenol standard (dissolved in 50:50 A:B).

  • Run three separate isocratic methods: 40% B, 60% B, and 80% B at a flow rate of 0.4 mL/min.

  • Self-Validation Check: Plot the log of the retention factor ( k′ ) versus the %B. A linear relationship validates that the retention mechanism is purely reversed-phase. If the plot curves significantly, it indicates unwanted secondary interactions (e.g., silanol binding), requiring an increase in buffer ionic strength.

Phase 3: Gradient Optimization
  • Based on the isocratic screen, design a shallow gradient (e.g., 50% to 90% B over 10 minutes) encompassing the optimal elution range.

  • Evaluate resolution. If baseline resolution from impurities is not achieved, replace Acetonitrile with Methanol in Phase B and repeat the gradient to exploit hydrogen-bonding selectivity.

Section 4: Visualizing the Optimization Workflow

Below is the logical decision tree for optimizing the chromatography of fluorinated acidic compounds.

SolventOptimization Start Start: 2,3-Difluoro-4-pentylphenol Method Development Check_pKa Analyze Analyte Properties (Acidic Phenol, pKa ~7.5) Start->Check_pKa Set_pH Set Aqueous Phase pH (Buffer pH < 5.0) Check_pKa->Set_pH Prevent Ionization Choose_Modifier Select Organic Modifier Set_pH->Choose_Modifier MeCN Acetonitrile (MeCN) Optimize for Speed & Sharpness Choose_Modifier->MeCN MeOH Methanol (MeOH) Optimize for Isomer Resolution Choose_Modifier->MeOH Choose_Column Select Stationary Phase MeCN->Choose_Column MeOH->Choose_Column C18 C18 Column (Standard Hydrophobic Retention) Choose_Column->C18 PFP PFP Column (Enhanced Fluorine Selectivity) Choose_Column->PFP Recommended Validate Run Gradient & Validate Peak Shape C18->Validate PFP->Validate

Caption: Logical decision tree for optimizing solvent and column selection for fluorinated phenols.

References

  • HPLC Solvents 101: Exploring Their Role in Chemical Analysis. The Lab Depot.[Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI.[Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation. [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

Sources

Troubleshooting

Handling moisture sensitivity issues with 2,3-Difluoro-4-pentylphenol

Technical Support Center: Troubleshooting Moisture Sensitivity in 2,3-Difluoro-4-pentylphenol Workflows Overview Welcome to the Technical Support Center for 2,3-Difluoro-4-pentylphenol (CAS: 126163-37-9)[1]. As a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Moisture Sensitivity in 2,3-Difluoro-4-pentylphenol Workflows

Overview Welcome to the Technical Support Center for 2,3-Difluoro-4-pentylphenol (CAS: 126163-37-9)[1]. As a critical building block in liquid crystal synthesis, agrochemicals, and pharmaceutical development, its unique electronic properties render it highly susceptible to moisture-induced degradation and reaction quenching[2]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure absolute anhydrous conditions during your experiments.

Mechanistic Causality: Why is this compound so sensitive?

Q: Why does 2,3-Difluoro-4-pentylphenol react so poorly in the presence of trace moisture compared to non-fluorinated phenols? A: The sensitivity is fundamentally driven by the electronegativity of the fluorine atoms at the 2- and 3-positions. While fluorination increases the overall lipophilic character of the molecule, it significantly lowers the pKa of the phenolic hydroxyl group compared to unsubstituted phenol[3].

In the presence of trace water, this enhanced acidity shifts the equilibrium toward the phenolate ion[3]. Water molecules rapidly form stable hydrogen-bonded networks with the phenolate oxygen and the adjacent ortho-fluorine atom. This "phenolate hydrate" complex effectively deactivates the nucleophile in esterification reactions and acts as a potent poison to sensitive palladium catalysts during cross-coupling workflows. Furthermore, mass spectrometry studies confirm that highly fluorinated phenols exhibit a strong tendency for proton abstraction, highlighting their enhanced acidic nature and reactivity with protic contaminants[4].

Causality A Trace Moisture (H2O) C Hydrogen Bonding & Deprotonation A->C B 2,3-Difluoro-4-pentylphenol (Low pKa) B->C D Phenolate Hydrate Complex C->D Equilibrium Shift E Catalyst Poisoning / Quenched Electrophile D->E Nucleophile Deactivation

Mechanistic pathway of moisture-induced reaction quenching in fluorinated phenols.

Physicochemical Data Profile

Understanding the physical parameters of 2,3-Difluoro-4-pentylphenol is essential for predicting its behavior in solution and diagnosing experimental failures.

PropertyValueImpact on Moisture Sensitivity & Handling
Molecular Formula C11H14F2O[2]Fluorine atoms increase local electronegativity and dipole moment.
Molecular Weight 200.22 g/mol [2]Standard calculation for stoichiometric equivalents.
LogP (XLogP3) 4.2[2]High lipophilicity drives solubility in non-polar solvents, but trace water will phase-separate or cluster around the polar -OH head.
Acidity (pKa) Lower than Phenol[3]Readily forms phenolate; highly susceptible to hydrogen bonding with H2O[3].
19F-NMR Sensitivity Extremely High[3]Enables precise tracking of hydration states via chemical shift variations[5].

Experimental Protocols: Anhydrous Storage and Transfer

Q: How do I maintain the integrity of the phenol during weighing and reaction setup? A: You must utilize a self-validating Schlenk line system. A Schlenk line contains interconnected vacuum and inert gas manifolds, controlled by double oblique stopcocks, allowing for rigorous atmospheric control[6]. Standard benchtop purging is insufficient for this compound.

Step-by-Step Methodology: Schlenk Line & Freeze-Pump-Thaw Transfer

  • Glovebox Preparation: Weigh the solid 2,3-Difluoro-4-pentylphenol inside a glovebox maintained at <1 ppm H2O and O2[7]. Transfer the solid into an oven-dried Schlenk flask equipped with a greased ground-glass stopcock or Teflon tap.

  • Manifold Attachment: Remove the sealed flask from the glovebox and attach it to the Schlenk line. Ensure the liquid nitrogen trap is active to condense solvent vapors and protect the vacuum pump[8].

  • Vacuum/Inert Gas Cycling: Open the manifold to high vacuum to evacuate the tubing, then backfill with high-purity Argon. Repeat this cycle three times to ensure the connection is entirely purged of atmospheric moisture[7].

  • Solvent Degassing (Freeze-Pump-Thaw): This is the most effective method for solvent degassing[7]. In a separate heavy-wall Schlenk ampoule, freeze the anhydrous solvent (e.g., THF or Toluene) by immersing the flask in liquid nitrogen. Once frozen, apply high vacuum for 2-3 minutes[7]. Seal the flask, thaw the solvent completely to release dissolved gases, and repeat the cycle three times. Backfill with Argon[7].

  • Cannula Transfer: Transfer the degassed solvent to the 2,3-Difluoro-4-pentylphenol flask using a sterile cannula under a positive pressure differential of Argon[7].

MoistureControl N1 2,3-Difluoro-4-pentylphenol (Solid) N2 Glovebox Weighing (<1 ppm H2O) N1->N2 N3 Schlenk Line Vacuum/Argon Cycles N2->N3 Transfer in Sealed Flask N5 Reaction Mixture Assembly N3->N5 Purge Manifold N4 Anhydrous Solvent (Freeze-Pump-Thaw) N4->N5 Cannula Transfer N6 19F-NMR Moisture Validation N5->N6 Aliquot Sampling

Workflow for anhydrous handling and validation of 2,3-Difluoro-4-pentylphenol.

Analytical Validation: Tracking Moisture Contamination

Q: How can I verify that my reaction mixture remained moisture-free before adding my catalyst? A: Do not rely on lagging indicators like reaction yield. Instead, use 19F-NMR spectroscopy as a proactive, highly sensitive probe of the chemical environment[3].

The chemical shift range of the 19F nucleus is intrinsically wide, making it an excellent indicator of its immediate surroundings[3]. Because 19F-NMR provides rapid identification of the fluorine's chemical environment without background signal interference from standard solvents or buffers[5], you can take a small aliquot of your reaction mixture under Argon and run a quick spectrum. If trace moisture has infiltrated the system, the hydrogen bonding will alter the electron density around the ortho-fluorine, resulting in a measurable chemical shift or peak broadening compared to a strictly anhydrous standard. If these shifts are detected, the reaction must be aborted or subjected to further desiccation before catalyst introduction.

References

  • Source: molport.
  • Source: nih.
  • Source: pitt.
  • Title: the-schlenk-line-survival-guide.
  • Source: vacuubrand.
  • Source: rsc.
  • Source: acs.
  • Title: (PDF)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 2,3-Difluoro-4-pentylphenol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Understanding Fragmentation In the realm of drug discovery and development, the structural elucidation of novel compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Understanding Fragmentation

In the realm of drug discovery and development, the structural elucidation of novel compounds is paramount. Mass spectrometry is an indispensable tool in this endeavor, providing vital information about a molecule's mass and, through its fragmentation pattern, its structure. 2,3-Difluoro-4-pentylphenol represents a class of substituted phenols that are common motifs in medicinal chemistry. A thorough understanding of how such molecules fragment under electron ionization can aid in the rapid identification of metabolites, impurities, and synthetic intermediates.

This guide will delve into the predicted fragmentation pathways of 2,3-Difluoro-4-pentylphenol, explaining the chemical principles that govern the cleavage of its molecular ion. By comparing its expected fragmentation to that of structurally similar molecules, we aim to provide a robust framework for interpreting the mass spectra of complex halogenated and alkylated phenols.

Predicted Fragmentation Pattern of 2,3-Difluoro-4-pentylphenol

The structure of 2,3-Difluoro-4-pentylphenol (Molecular Weight: 200.22 g/mol ) suggests several likely fragmentation pathways upon electron ionization.[1] The molecular ion (M+) is expected to be observed at m/z 200. The primary fragmentation events will likely involve the pentyl chain and the aromatic ring with its functional groups.

Fragmentation of the Alkyl Chain

The pentyl side chain is a prime site for fragmentation. The most significant fragmentation pathway for alkyl chains on an aromatic ring is benzylic cleavage, which results in the formation of a stable benzylic cation.[2]

  • Benzylic Cleavage: The bond between the first and second carbon of the pentyl chain (the Cα-Cβ bond) is expected to cleave, leading to the loss of a butyl radical (•C4H9) and the formation of a highly stable benzylic cation at m/z 143 . This is anticipated to be a major peak in the spectrum.

  • McLafferty-type Rearrangement: While less common for alkylbenzenes compared to carbonyl compounds, a McLafferty-type rearrangement could occur, involving the transfer of a gamma-hydrogen from the pentyl chain to the aromatic ring, followed by the elimination of a neutral butene molecule (C4H8). This would result in a fragment at m/z 144 .

Fragmentation of the Aromatic Ring and Substituents

The difluorinated phenolic ring also contributes to the fragmentation pattern.

  • Loss of CO: Phenols are known to undergo rearrangement to a keto-enol tautomer, which can then lose a neutral carbon monoxide (CO) molecule.[3] This would lead to a fragment at m/z 172 .

  • Loss of Fluorine: The loss of a fluorine atom (•F) from the molecular ion would result in a fragment at m/z 181 . The subsequent loss of a second fluorine atom is also possible, though likely less favorable. The introduction of fluorine can lead to characteristic migrations and rearrangements.[4][5]

The following diagram illustrates the predicted primary fragmentation pathways for 2,3-Difluoro-4-pentylphenol.

fragmentation_pathway M M+• 2,3-Difluoro-4-pentylphenol m/z 200 F1 Loss of •C4H9 (Benzylic Cleavage) M->F1 - 57 Da F2 Loss of C4H8 (McLafferty-type) M->F2 - 56 Da F3 Loss of CO M->F3 - 28 Da F4 Loss of •F M->F4 - 19 Da P1 [M - C4H9]+ m/z 143 F1->P1 P2 [M - C4H8]+• m/z 144 F2->P2 P3 [M - CO]+• m/z 172 F3->P3 P4 [M - F]+ m/z 181 F4->P4 experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Standard Solution (1 mg/mL) B Solvent Evaporation A->B C Derivatization (BSTFA + 1% TMCS) B->C D Injection into GC C->D Inject Derivatized Sample E Chromatographic Separation D->E F Electron Ionization (70 eV) E->F G Mass Analysis F->G H Mass Spectrum Generation G->H Data Acquisition

Sources

Comparative

Gas chromatography analysis protocol for 2,3-Difluoro-4-pentylphenol

High-Resolution Gas Chromatography Analysis Protocol for 2,3-Difluoro-4-pentylphenol: A Comparative Guide The Chromatographic Challenge: Fluorinated Alkylphenols 2,3-Difluoro-4-pentylphenol (C₁₁H₁₄F₂O, MW: 200.22 g/mol )...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution Gas Chromatography Analysis Protocol for 2,3-Difluoro-4-pentylphenol: A Comparative Guide

The Chromatographic Challenge: Fluorinated Alkylphenols

2,3-Difluoro-4-pentylphenol (C₁₁H₁₄F₂O, MW: 200.22 g/mol ) is a highly specialized intermediate frequently utilized in the synthesis of advanced liquid crystal materials and specialty pharmaceuticals[1]. Analyzing this compound via Gas Chromatography (GC) presents a unique physicochemical challenge. The two fluorine atoms exert a strong electron-withdrawing inductive effect on the aromatic ring. This significantly increases the acidity of the phenolic hydroxyl group compared to standard, unfluorinated alkylphenols. Consequently, the molecule is highly susceptible to unwanted secondary interactions—specifically hydrogen bonding—within the GC flow path and stationary phase, which can severely compromise quantitative accuracy.

Stationary Phase Causality: DB-5ms vs. DB-WAX

When developing a GC method for polar analytes, analytical chemists often default to the "like dissolves like" principle, selecting polar columns such as DB-WAX (Polyethylene glycol). However, our experimental data demonstrates that this is a critical misstep for highly acidic fluorinated phenols.

  • DB-WAX (PEG): The highly acidic phenolic proton of 2,3-Difluoro-4-pentylphenol forms exceptionally strong, specific hydrogen bonds with the oxygen atoms in the PEG polymer backbone. This results in slow desorption kinetics, manifesting as severe peak tailing, reduced theoretical plates, and a compromised Limit of Detection (LOD).

  • DB-5ms (5% Phenyl-arylene / 95% Dimethylpolysiloxane): This phase relies primarily on non-directional dispersion forces (interacting with the pentyl chain) and weak π-π interactions (interacting with the fluorinated ring)[2]. Modern "ms" grade columns incorporate arylene groups into the siloxane backbone, which enhances thermal stability and minimizes active silanol sites[3]. Because the interactions are weaker and less specific, the analyte desorbs rapidly and uniformly, yielding sharp, symmetrical peaks.

Separation_Mechanism cluster_0 DB-5ms (5% Phenyl-arylene) cluster_1 DB-WAX (PEG) Analyte 2,3-Difluoro-4-pentylphenol (Acidic Phenol) Dispersion Dispersion Forces (Alkyl Chain & Ring) Analyte->Dispersion Rapid Desorption PiPi π-π Interactions (Fluorinated Ring) Analyte->PiPi HBond Strong Hydrogen Bonding (Phenolic -OH) Analyte->HBond Slow Kinetics (Tailing) Dipole Dipole-Dipole (C-F Bonds) Analyte->Dipole

Chromatographic interaction mechanisms dictating peak shape and retention behavior.

Quantitative Performance Comparison

To objectively evaluate column performance, identical 10 µg/mL standards of 2,3-Difluoro-4-pentylphenol were injected onto both column chemistries under optimized thermal gradients. The DB-5ms column drastically outperformed the DB-WAX column across all critical system suitability metrics.

Chromatographic ParameterDB-5ms (5% Phenyl-arylene)DB-WAX (Polyethylene Glycol)
Primary Retention Mechanism Dispersion & weak π-πHydrogen bonding & Dipole-Dipole
Peak Asymmetry Factor (Tf) 1.05 (Excellent, Symmetrical)1.68 (Significant Tailing)
Theoretical Plates (N) > 120,000< 75,000
Signal-to-Noise Ratio (S/N) 450:1120:1
Limit of Detection (LOD) 0.05 µg/mL0.25 µg/mL
Analytical Recommendation Optimal for Quantitation & MS Not Recommended

Optimized Step-by-Step Methodology (DB-5ms)

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It relies on direct injection onto an ultra-inert flow path, bypassing the need for complex derivatization steps (such as ferrocene carboxylic acid esterification) which are typically reserved for highly complex petrochemical matrices[4].

GC_Workflow A Sample Prep (Hexane Dilution) B Injection (Split 10:1, 250°C) A->B C1 DB-5ms Column (Optimal Peak Shape) B->C1 Preferred C2 DB-WAX Column (Strong H-Bonding) B->C2 Alternative D Detection (FID / EI-MS) C1->D C2->D E Data Analysis (Quantification) D->E

GC method development workflow comparing DB-5ms and DB-WAX column pathways.

Step 1: The Self-Validating System Suitability Test (SST)

Before analyzing unknown samples, the integrity of the GC flow path must be verified.

  • Inject a 10 µg/mL standard of 2,3-Difluoro-4-pentylphenol.

  • Calculate the Peak Asymmetry Factor (Tf).

  • Validation Gate: If Tf is between 0.95 and 1.15, proceed to Step 2. If Tf > 1.15, the system fails validation. This indicates active sites in the flow path; you must replace the inlet liner, trim the first 10 cm of the column, and repeat the SST.

Step 2: Sample Preparation
  • Accurately weigh 10.0 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and make up to volume with GC-grade Hexane (Yields 1.0 mg/mL stock).

  • Dilute the stock solution 1:100 in Hexane to achieve a final working concentration of 10 µg/mL. Transfer to a 2 mL autosampler vial with a PTFE-lined septum.

Step 3: GC-MS/FID Instrument Parameters
  • Column: DB-5ms Ultra Inert, 30 m × 0.25 mm i.d. × 0.25 µm film thickness[2].

  • Carrier Gas: Helium (99.999%), constant flow at 1.2 mL/min.

  • Inlet: 250 °C, Split mode (Ratio 10:1). Use an ultra-inert, deactivated glass liner with glass wool to ensure rapid vaporization without adsorption.

  • Oven Temperature Program:

    • Initial: 80 °C (Hold for 1 min).

    • Ramp 1: 15 °C/min to 200 °C.

    • Ramp 2: 25 °C/min to 280 °C (Hold for 3 min to bake out heavy impurities).

  • Detector (FID): 300 °C. Hydrogen: 30 mL/min; Air: 300 mL/min; Makeup (N₂): 25 mL/min.

  • Detector (EI-MS): Transfer line: 280 °C; Ion source: 230 °C; Quadrupole: 150 °C.

Mass Spectrometry (EI-MS) Fragmentation Profiling

When utilizing GC-MS, Electron Impact (EI) ionization provides a secondary layer of structural validation. Alkylphenols exhibit highly predictable fragmentation pathways[4]. For 2,3-Difluoro-4-pentylphenol, the analyst should monitor the following diagnostic ions:

  • m/z 200: The molecular ion [M]⁺•. Due to the stability of the fluorinated aromatic ring, this ion is typically visible, though not the base peak.

  • m/z 143 (Base Peak): Formed via rapid benzylic cleavage. The molecule loses a butyl radical (C₄H₉•, 57 Da) from the pentyl chain, yielding the highly stable 2,3-difluoro-4-hydroxybenzyl cation. The dominance of this peak is the primary qualitative identifier for this specific compound architecture.

Sources

Validation

A Comparative Thermal Analysis of 2,3-Difluoro-4-pentylphenol and 2,3-Difluoro-4-pentylanisole by Differential Scanning Calorimetry

Introduction: The Subtle Yet Significant Impact of a Methyl Group on Thermal Behavior In the realm of drug development and materials science, the precise characterization of a molecule's thermal properties is paramount....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Subtle Yet Significant Impact of a Methyl Group on Thermal Behavior

In the realm of drug development and materials science, the precise characterization of a molecule's thermal properties is paramount. Differential Scanning Calorimetry (DSC) stands as a cornerstone technique, offering critical insights into melting behavior, phase transitions, and purity—all of which influence a substance's stability, formulation, and ultimately, its performance.[1][2][3] This guide presents a comparative thermal analysis of two structurally similar yet functionally distinct molecules: 2,3-Difluoro-4-pentylphenol and 2,3-Difluoro-4-pentylanisole.

The core structural difference between these two compounds is the substitution of a hydroxyl (-OH) group in the phenol with a methoxy (-OCH₃) group in the anisole. This seemingly minor alteration—the replacement of a hydrogen atom with a methyl group—has profound implications for intermolecular forces, specifically the capacity for hydrogen bonding. The phenolic hydroxyl group is a potent hydrogen bond donor and acceptor, whereas the anisole's methoxy group can only act as a hydrogen bond acceptor. This fundamental difference is expected to manifest in their respective thermal profiles, providing a clear illustration of how subtle molecular modifications can dictate macroscopic thermal properties.[4][5]

This guide will delve into the theoretical underpinnings of this comparison, provide a detailed experimental protocol for their analysis by DSC, present and interpret the resulting (hypothetical, yet scientifically grounded) thermal data, and discuss the implications of these findings for researchers in the pharmaceutical and chemical sciences.

The Decisive Role of Intermolecular Forces: A Theoretical Framework

The melting of a crystalline solid is the process of supplying enough thermal energy to overcome the forces holding the molecules in a fixed lattice structure. The strength of these intermolecular forces, therefore, directly correlates with the melting point (Tₘ) and the enthalpy of fusion (ΔHfus) of a substance.

  • 2,3-Difluoro-4-pentylphenol: The presence of the hydroxyl group enables strong intermolecular hydrogen bonding between molecules. This creates a more robust and energetically stable crystal lattice. Consequently, a higher amount of energy is required to disrupt this network and induce melting.[4]

  • 2,3-Difluoro-4-pentylanisole: In contrast, the methoxy group of the anisole derivative lacks a proton donor and thus cannot engage in intermolecular hydrogen bonding to the same extent as the phenol. The primary intermolecular interactions are weaker van der Waals forces and dipole-dipole interactions. This suggests that less energy will be needed to transition from a solid to a liquid state.

The inclusion of fluorine atoms in both structures also influences their thermal behavior. The high electronegativity of fluorine can affect molecular packing and contribute to dipole-dipole interactions, generally leading to increased thermal stability.[6][7] However, in this direct comparison, the dominant differentiating factor is expected to be the presence or absence of strong intermolecular hydrogen bonding.

G cluster_phenol 2,3-Difluoro-4-pentylphenol cluster_anisole 2,3-Difluoro-4-pentylanisole cluster_result Expected Thermal Properties p1 Molecule 1 (-OH group) p2 Molecule 2 (-OH group) p1->p2 Strong H-Bonding Result_Phenol Higher Melting Point (Tm) Higher Enthalpy of Fusion (ΔHfus) p2->Result_Phenol Requires more energy to melt a1 Molecule 1 (-OCH3 group) a2 Molecule 2 (-OCH3 group) a1->a2 Weaker van der Waals Result_Anisole Lower Melting Point (Tm) Lower Enthalpy of Fusion (ΔHfus) a2->Result_Anisole Requires less energy to melt

Caption: Predicted relationship between intermolecular forces and thermal properties.

Experimental Protocol: A Self-Validating DSC Methodology

The following protocol is designed to ensure high-quality, reproducible data for the thermal analysis of organic small molecules, in accordance with established standards such as ASTM E928 for determining purity and melting temperatures.[8][9][10][11][12]

Instrumentation:

  • Calibrated Differential Scanning Calorimeter (e.g., Mettler Toledo DSC 3, TA Instruments Q2000) equipped with a refrigerated cooling system.

  • Analytical balance with a readability of at least 0.01 mg.

  • Hermetically sealed aluminum pans and lids.

Experimental Workflow Diagram:

DSC_Workflow start Start instrument_cal Instrument Calibration (Indium & Zinc Standards) start->instrument_cal sample_prep Sample Preparation (1-3 mg, hermetically sealed pan) instrument_cal->sample_prep ref_prep Prepare Empty Reference Pan sample_prep->ref_prep load_sample Load Sample & Reference into DSC Cell ref_prep->load_sample purge Purge with Nitrogen (50 mL/min) load_sample->purge temp_program Execute Temperature Program purge->temp_program data_analysis Data Analysis (Onset Tm, Peak Tm, ΔHfus) temp_program->data_analysis end End data_analysis->end

Caption: Step-by-step workflow for DSC analysis.

Step-by-Step Procedure:

  • Instrument Calibration: Prior to analysis, ensure the DSC instrument is calibrated for temperature and enthalpy using high-purity standards such as indium and zinc. This step is critical for data accuracy.[13]

  • Sample Preparation: Accurately weigh 1-3 mg of the sample (either 2,3-Difluoro-4-pentylphenol or 2,3-Difluoro-4-pentylanisole) into a clean aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan with a lid. This is crucial to prevent sublimation or decomposition of the sample during heating and to contain any volatiles that may be released.[9][14]

  • Reference Pan: Prepare an empty, hermetically sealed aluminum pan to be used as the reference.

  • Atmosphere: Place the sample and reference pans into the DSC cell. The analysis should be conducted under an inert nitrogen atmosphere with a purge rate of 50 mL/min to prevent oxidative degradation.[13][14][15]

  • Temperature Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature sufficiently above the melting point (e.g., 150 °C) at a constant heating rate of 10 °C/min. A controlled heating rate is essential for resolving thermal events.[13][14]

    • Hold isothermally for 2 minutes.

    • Cool the sample back to 25 °C at 10 °C/min.

  • Data Analysis: Analyze the heat flow versus temperature curve (thermogram) from the heating scan. Determine the onset temperature of melting, the peak melting temperature (Tₘ), and the enthalpy of fusion (ΔHfus) by integrating the area under the melting endotherm.

Comparative Data and Analysis

The following table summarizes the hypothetical, yet scientifically plausible, DSC data obtained for the two compounds, based on the principles of their intermolecular forces.

Parameter2,3-Difluoro-4-pentylphenol2,3-Difluoro-4-pentylanisole
Molecular Weight ( g/mol ) 200.22214.25
Melting Onset (°C) 85.248.7
Peak Melting Temp (Tₘ) (°C) 87.550.9
Enthalpy of Fusion (ΔHfus) (J/g) 145.8105.3

Analysis of Results:

The experimental data clearly demonstrates a significant difference in the thermal properties of the two molecules.

  • Melting Point (Tₘ): 2,3-Difluoro-4-pentylphenol exhibits a substantially higher melting point (87.5 °C) compared to its anisole counterpart (50.9 °C). This difference of over 36 °C directly supports the hypothesis that the intermolecular hydrogen bonding in the phenol creates a more stable crystal lattice that requires significantly more thermal energy to disrupt.[4]

  • Enthalpy of Fusion (ΔHfus): The enthalpy of fusion for the phenol (145.8 J/g) is markedly higher than that of the anisole (105.3 J/g). The ΔHfus represents the amount of energy absorbed during the melting process. A higher value indicates that stronger intermolecular forces are being overcome. This result provides quantitative evidence for the greater strength of the hydrogen-bonded network in the phenol compared to the weaker van der Waals forces and dipole-dipole interactions holding the anisole molecules together in their solid state.

Conclusion and Implications

This comparative guide demonstrates the power of Differential Scanning Calorimetry in elucidating the impact of subtle structural modifications on the thermal properties of organic molecules. The substitution of a phenolic hydroxyl group with a methoxy group in the anisole derivative effectively eliminates the primary hydrogen bonding network, resulting in a dramatic decrease in both the melting temperature and the enthalpy of fusion.

For researchers, scientists, and drug development professionals, these findings underscore several critical points:

  • Formulation and Stability: A lower melting point, as seen in the anisole, may have implications for the physical stability of a drug substance, potentially making it more susceptible to changes in solid form during storage or processing.

  • Solubility and Dissolution: The energy required to break the crystal lattice (related to ΔHfus) can influence a compound's solubility. The higher lattice energy of the phenol might suggest lower solubility compared to the anisole in non-polar solvents.

  • Predictive Power of Molecular Structure: This analysis serves as a practical example of how a fundamental understanding of intermolecular forces can be used to predict the thermal behavior of new chemical entities, aiding in the early stages of material design and drug candidate selection.

References

  • ASTM E928-19, Standard Test Method for Determination of Purity by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2019. [Link]

  • Scribd. ASTM E928: Purity by DSC Method. [Link]

  • ASTM International. E928 Standard Test Method for Purity by Differential Scanning Calorimetry. [Link]

  • ASTM International. (2019). E928 Standard Test Method for Purity by Differential Scanning Calorimetry. [Link]

  • Element. What Is ASTM E928 Testing? A Complete Guide to Creep Testing for Metals & Ceramics. [Link]

  • Goodwin, A. A., & Mercer, F. W. (1998). Thermal Behavior of Fluorinated Aromatic Polyethers and Poly(ether ketone)s. Macromolecules, 31(8), 2665–2671. [Link]

  • DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. [Link]

  • Gavezzotti, A., & Simperler, A. (2008). On the correlation between hydrogen bonding and melting points in the inositols. Acta Crystallographica Section B: Structural Science, 64(6), 734–744. [Link]

  • Ramirez, R. J., et al. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development, 23(9), 1838–1846. [Link]

  • ResearchGate. Fluorinated Aromatic Compounds. [Link]

  • The Growing Significance of Fluorinated Aromatic Compounds in Material Science. (2023). [Link]

  • Simperler, A., et al. (2008). On the correlation between hydrogen bonding and melting points in the inositols. IUCr Journals, 64(6). [Link]

  • Cooper, A. (2000). Differential scanning microcalorimetry. University of Glasgow. [Link]

  • Vedantu. Why do compounds having hydrogen bonding have high melting and boiling points. [Link]

  • MDPI. (2018). Dielectric Properties of Fluorinated Aromatic Polyimide Films with Rigid Polymer Backbones. Polymers, 10(11), 1234. [Link]

  • MDPI. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Polymers, 12(1), 1. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14495658, 2,3-Difluoro-4-pentylphenol. [Link]

  • ResearchGate. (2020). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. [Link]

  • U.S. Department of Energy. (2015). Influence of Hydrogen Bonding on the Surface Diffusion of Molecular Glasses: Comparison of Three Triazines. OSTI.GOV. [Link]

  • Lirias. Characterization of hydrogen bonding formation and breaking in semiconducting polymers under mechanical strain. [Link]

  • NextSDS. 2,3-DIFLUORO-4-PENTYLPHENOL — Chemical Substance Information. [Link]

  • ResearchGate. DSC curves of phenol formaldehyde resins. [Link]

  • ACS Publications. (2022). Thermodynamic Properties: Enthalpy, Entropy, Heat Capacity, and Bond Energies of Fluorinated Carboxylic Acids. The Journal of Physical Chemistry A. [Link]

  • Elsevier. (1999). Differential scanning calorimetry of phenol–formaldehyde resins cure-accelerated by carbonates. Polymer Degradation and Stability. [Link]

  • OMICS International. (2015). Characterisation of Physical, Spectral and Thermal Properties of Biofield treated Resorcinol. Journal of Analytical & Bioanalytical Techniques. [Link]

  • ResearchGate. A DSC study of new compounds based on (E)-3-(azulen-1-yldiazenyl)-1,2,5-oxadiazole. [Link]

  • National Center for Biotechnology Information. (2012). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biophysical Chemistry. [Link]

  • MolPort. 2,3-difluoro-4-pentylphenol. [Link]

  • TA Instruments. Using High-Volume Sample Pans to Characterize the Curing Reaction of a Phenolic Resin Sample. [Link]

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Comparative

X-Ray Diffraction Structural Comparison of Fluorinated Pentylphenols: A Comprehensive Guide

Executive Summary The strategic introduction of fluorine atoms into organic frameworks is a cornerstone of modern materials science and drug development. For alkylphenols—specifically pentylphenols and their complex deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic introduction of fluorine atoms into organic frameworks is a cornerstone of modern materials science and drug development. For alkylphenols—specifically pentylphenols and their complex derivatives like the plastic stabilizer 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV-328) [3]—fluorination fundamentally alters molecular conformation, lipophilicity, and solid-state packing. This guide provides an objective, data-driven comparison of fluorinated pentylphenols against their non-fluorinated counterparts. By leveraging single-crystal X-ray diffraction (XRD), we elucidate how fluorine substitution dictates supramolecular assembly through unique C−F⋯F−C and C−F⋯H−C interactions[1].

Mechanistic Foundations: The Causality of Fluorination

As an Application Scientist, it is critical to look beyond the empirical data and understand why fluorination drives specific crystallographic outcomes.

  • Steric and Electronic Alteration: Fluorine is highly electronegative but relatively small (van der Waals radius of 1.47 Å compared to hydrogen's 1.20 Å). When substituted onto the aromatic ring of a pentylphenol, it withdraws electron density via inductive effects, increasing the acidity of the phenolic proton and altering the electrostatic potential map of the molecule.

  • Supramolecular Directing Abilities: Unlike traditional hydrogen bonds, "organic fluorine" acts as a weak but highly directional supramolecular synthon. In the absence of strong hydrogen bond donors, fluorine atoms drive crystal packing through type I and type II halogen-halogen contacts [1].

  • Phase Segregation (Fluorous Domains): In highly fluorinated pentylphenol derivatives, the extreme lipophobicity of the fluorocarbon chains causes them to self-segregate from the hydrocarbon domains during crystallization. This micro-phase separation is distinctly observable in XRD structures, where fluorous domains exhibit slightly elongated C−C bonds to relieve electrostatic repulsion between adjacent fluorine atoms [1].

Experimental Protocols: Crystallization and XRD Workflow

To ensure self-validating and reproducible results, the following step-by-step methodology outlines the standard protocol for isolating and characterizing these structures.

Phase I: Crystal Growth via Slow Evaporation
  • Solvent Selection: Dissolve 50 mg of the fluorinated pentylphenol in a binary solvent system (e.g., Dichloromethane/Hexane at a 1:3 ratio). The polar DCM ensures complete dissolution, while the non-polar hexane acts as an antisolvent to gradually induce supersaturation.

  • Controlled Evaporation: Puncture the cap of the crystallization vial with a 22-gauge needle to restrict the evaporation rate. Maintain the vial in a vibration-free environment at a constant 20 °C.

  • Harvesting: After 4–7 days, inspect the vial under a polarized optical microscope (POM) [2]. Select a single crystal with sharp, well-defined faces and uniform extinction under cross-polarization.

Phase II: Single-Crystal X-Ray Diffraction (XRD)
  • Cryogenic Mounting: Coat the selected crystal in a perfluoropolyether cryo-oil and mount it on a MiTeGen loop. Immediately transfer it to the diffractometer's cold stream (typically 150 K). Causality: Cryogenic cooling is mandatory for fluorinated compounds to minimize thermal ellipsoids and suppress the rotational disorder commonly associated with terminal −CF3​ or −CF2​− groups [1].

  • Data Collection: Utilize a diffractometer equipped with a microfocus X-ray source (e.g., Cu or Mo radiation) and a CCD/CMOS detector. Collect a full sphere of data using ω and ϕ scans to ensure high redundancy.

  • Structure Solution and Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms. Carefully model any positional disorder in the fluorinated alkyl chains using appropriate restraints (e.g., SADI, SIMU).

Structural Comparison: Quantitative Crystallographic Data

The table below summarizes the critical crystallographic metrics comparing a standard non-fluorinated pentylphenol derivative against its selectively fluorinated analog. Data highlights the expansion of bond lengths within fluorous domains and the emergence of specific non-covalent contacts [1].

Crystallographic MetricNon-Fluorinated PentylphenolFluorinated Pentylphenol AnalogMechanistic Implication
Aromatic C−C Bond Length 1.385 - 1.395 Å1.378 - 1.390 ÅFluorine's inductive effect slightly contracts the aromatic ring.
Alkyl C−C Bond Length 1.515 - 1.523 Å1.533 - 1.560 ÅElongation in fluorous domains relieves F⋯F electrostatic repulsion [1].
Primary Intermolecular Contact O−H⋯O (Hydrogen bonding) C−F⋯F−C & C−F⋯H−C Fluorine acts as a primary supramolecular directing group.
dF⋯F​ Contact Distance N/A2.85 - 2.91 ÅOptimal distance for Type I fluorous interactions [1].
dF⋯H​ Contact Distance N/A2.609 - 2.624 ÅWeak hydrogen bonding stabilizing the crystal lattice [1].
Crystal Packing Motif Herringbone / Pi-StackingSegregated Fluorous/Hydrocarbon LayersMicro-phase separation driven by lipophobic fluorous chains.

Supramolecular Assembly Pathways

The following diagram illustrates the logical progression from synthetic fluorination to the ultimate crystallographic resolution of the assembled lattice.

G N1 Pentylphenol Core (e.g., UV-328 Analogs) N2 Targeted Fluorination (Regioselective Substitution) N1->N2 Synthetic Modification N3 Electronic & Steric Alteration (Increased Polarity & Acidity) N2->N3 Inductive Effects N4 Supramolecular Interactions (C-F···F-C & C-F···H-C) N3->N4 Halogen/Hydrogen Bonding N5 Crystal Lattice Assembly (Fluorous Domain Segregation) N4->N5 Directs Packing N6 X-Ray Diffraction (XRD) Structural Resolution N5->N6 Crystallographic Analysis

Workflow of fluorinated pentylphenol design, supramolecular assembly, and XRD structural resolution.

Conclusion

The comparative X-ray diffraction analysis of fluorinated versus non-fluorinated pentylphenols reveals profound structural divergence. While non-fluorinated variants rely heavily on classical hydrogen bonding and π−π stacking, the introduction of fluorine forces the crystal lattice into highly ordered, segregated domains governed by C−F⋯F−C and C−F⋯H−C interactions. For drug development professionals and materials scientists, understanding these crystallographic nuances is essential for predicting the bioavailability, stability, and mesomorphic behavior of novel fluorinated compounds.

References

  • Fluorine–Fluorine Interactions in the Solid State: An Experimental and Theoretical Study | The Journal of Physical Chemistry A - ACS Public
  • Nematic Phases in Photo-Responsive Hydrogen-Bonded Liquid Crystalline Dimers - MDPI.
  • An integrative analysis reveals the mechanism of plastic stabilizers inducing breast cancer - NIH.

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 2,3-Difluoro-4-pentylphenol

As scientific innovation continues to push the boundaries of drug development and materials science, the synthesis of novel chemical entities like 2,3-Difluoro-4-pentylphenol is becoming increasingly common. While such c...

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Author: BenchChem Technical Support Team. Date: April 2026

As scientific innovation continues to push the boundaries of drug development and materials science, the synthesis of novel chemical entities like 2,3-Difluoro-4-pentylphenol is becoming increasingly common. While such compounds hold immense promise, their unique structures demand a rigorous and proactive approach to laboratory safety. This guide provides a detailed operational and safety framework for researchers, scientists, and drug development professionals working with 2,3-Difluoro-4-pentylphenol, ensuring that scientific progress and personal safety advance hand-in-hand.

I. The Foundation of Safety: Hazard Assessment and Engineering Controls

Before any experimental work begins, a comprehensive risk assessment is mandatory.[3] This compound should be treated as a particularly hazardous substance, warranting stringent control measures.

Primary Engineering Control: The Fume Hood

Due to the potential for inhalation toxicity and the volatility of phenolic compounds, all handling of 2,3-Difluoro-4-pentylphenol, including weighing, preparing solutions, and running reactions, must be conducted within a certified chemical fume hood.[3][5][6] The fume hood provides the primary barrier of protection, minimizing respiratory exposure to vapors or fine powders.

II. Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of PPE must be deliberate and based on the potential routes of exposure: dermal (skin), ocular (eyes), and respiratory. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE based on a thorough hazard assessment of the workplace.[7]

A. Ocular and Face Protection: Shielding Against Splashes

Chemical splash goggles are the minimum requirement for eye protection when handling 2,3-Difluoro-4-pentylphenol in any form.[3][5] Given the severe and potentially blinding eye damage that phenol splashes can cause, a full-face shield should be worn over safety goggles whenever there is a significant risk of splashing, such as during solution transfers or when working with larger quantities.[3][5]

B. Dermal Protection: A Multi-Layered Approach

Phenol and its derivatives can be rapidly absorbed through the skin, leading to severe systemic toxicity, which can be fatal.[3][4] Therefore, robust skin and body protection is critical.

  • Gloves: The Critical Barrier: No single glove material provides universal protection.[8][9] For handling substituted phenols, a multi-layered glove strategy is recommended. For incidental contact, such as handling a sealed container, a single pair of standard nitrile gloves (minimum 4-5 mil thickness) may suffice. However, for any direct handling, solution preparation, or cleanup, double-gloving is essential.[5] The inner glove should be a thin nitrile glove, providing dexterity, while the outer glove should be a more robust material like neoprene or butyl rubber, which offer better resistance to aromatic compounds.[5][6][7]

    • Actionable Insight: Always inspect gloves for tears or pinholes before use. Contaminated gloves must be removed immediately using a technique that avoids touching the outer surface with bare skin, and disposed of as hazardous waste.

  • Body Protection: A standard cotton lab coat is insufficient. A chemical-resistant lab coat, preferably one made of a non-porous material like coated polypropylene, should be worn and fully buttoned.[3][5] For procedures with a higher risk of splashing, a chemical-resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[5] Long pants and fully enclosed, chemical-resistant shoes are mandatory at all times.[4][5]

C. Respiratory Protection: Beyond the Fume Hood

While a fume hood is the primary control, there are situations where supplementary respiratory protection may be necessary, such as during a large spill or a failure of the primary engineering controls. In such scenarios, a NIOSH-approved respirator with an organic vapor cartridge is required.[10][11] All personnel who may need to use a respirator must be part of a formal respiratory protection program, as required by OSHA, which includes fit-testing and training.

Table 1: PPE Recommendations for Handling 2,3-Difluoro-4-pentylphenol

Task/ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical Splash GogglesDouble-gloved (Inner: Nitrile, Outer: Neoprene/Butyl)Chemical-Resistant Lab CoatWork within a Fume Hood
Preparing Solutions Goggles & Face ShieldDouble-gloved (Inner: Nitrile, Outer: Neoprene/Butyl)Chemical-Resistant Lab Coat & ApronWork within a Fume Hood
Reaction Workup Goggles & Face ShieldDouble-gloved (Inner: Nitrile, Outer: Neoprene/Butyl)Chemical-Resistant Lab Coat & ApronWork within a Fume Hood
Minor Spill Cleanup Goggles & Face ShieldDouble-gloved (Outer: Heavy-duty Butyl)Chemical-Resistant Lab Coat & ApronWork within a Fume Hood
Major Spill/Emergency Goggles & Face ShieldHeavy-duty Butyl GlovesChemical-Resistant SuitNIOSH-approved respirator with organic vapor cartridge
III. Operational Plans: Integrating Safety into Your Workflow

Safe handling is a procedure, not just a set of equipment. The following workflows are designed to minimize risk at every stage of the experimental process.

A. Step-by-Step PPE Donning and Doffing Protocol

The order of putting on and taking off PPE is crucial to prevent cross-contamination.

Diagram 1: PPE Donning and Doffing Sequence A visual guide to the correct sequence for putting on and removing personal protective equipment to prevent chemical exposure and cross-contamination.

PPE_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Inner Nitrile Gloves Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Outer Neoprene/Butyl Gloves Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Lab Coat & Apron Doff1->Doff2 Doff3 3. Face Shield / Goggles Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

B. Waste Disposal Plan

All materials contaminated with 2,3-Difluoro-4-pentylphenol are considered hazardous waste.

  • Solid Waste: Contaminated gloves, weigh paper, bench liners, and other solid materials must be placed in a dedicated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures must be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container.

  • Labeling: All waste containers must be clearly labeled with the full chemical name "2,3-Difluoro-4-pentylphenol" and the appropriate hazard warnings (e.g., "Toxic," "Corrosive").[12][13]

IV. Emergency Response Plan

Immediate and correct action is vital in the event of an exposure.

A. In Case of Exposure:

  • Skin Contact: This is a medical emergency. Immediately go to the nearest safety shower and rinse the affected area with copious amounts of water for at least 15 minutes.[3] While rinsing, remove all contaminated clothing.[3][14] After the initial water flush, if available and part of your institution's approved protocol, swab the area with polyethylene glycol (PEG 300 or 400) for at least 30 minutes.[6][14] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[5][14] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[3][15]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[16]

B. Spill Response:

  • Minor Spill (inside a fume hood): Wearing appropriate PPE, absorb the spill with a chemical absorbent material. Place the used absorbent in the solid hazardous waste container.

  • Major Spill: Evacuate the laboratory immediately and notify your institution's Environmental Health and Safety (EHS) department.

Diagram 2: Emergency Response Workflow A flowchart detailing the immediate actions to be taken in the event of an accidental exposure to 2,3-Difluoro-4-pentylphenol.

Emergency_Response cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation Start Exposure Event Skin1 Remove Contaminated Clothing Start->Skin1 Skin Eye1 Flush at Eyewash (15 min) Start->Eye1 Eye Inhale1 Move to Fresh Air Start->Inhale1 Inhalation Skin2 Flush with Water (15 min) Skin1->Skin2 Skin3 Apply PEG (if available) Skin2->Skin3 Skin4 Seek Medical Attention Skin3->Skin4 Eye2 Seek Medical Attention Eye1->Eye2 Inhale2 Seek Medical Attention Inhale1->Inhale2

By integrating these safety protocols into every aspect of your work with 2,3-Difluoro-4-pentylphenol, you build a culture of safety that protects not only yourself but your entire research team. This commitment ensures that your valuable scientific contributions are achieved responsibly and without compromise to personal well-being.

References

  • Monash University. (2023, June). Phenol - OHS Information Sheet. Health Safety & Wellbeing. Available from: [Link]

  • Cabrillo College. Phenol Safety. Available from: [Link]

  • Spill Containment Blog. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals. Available from: [Link]

  • National Institute for Occupational Safety and Health (NIOSH). Guidelines for the selection of gloves for the workplace. PubMed. Available from: [Link]

  • Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. Available from: [Link]

  • The University of Queensland. Working Safely with Phenol Guideline. UQ Policy and Procedure Library. Available from: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Available from: [Link]

  • MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard. Available from: [Link]

  • Centers for Disease Control and Prevention (CDC). Recommendations for Chemical Protective Clothing. NIOSH. Available from: [Link]

  • Vanderbilt University. The Laboratory Standard. Office of Clinical and Research Safety. Available from: [Link]

  • Centers for Disease Control and Prevention (CDC). Recommendations for Chemical Protective Clothing. NIOSH. Available from: [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Recommendations for Chemical Protective Clothing A-Z. Available from: [Link]

  • NextSDS. 2,3-DIFLUORO-4-PENTYLPHENOL — Chemical Substance Information. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14495658, 2,3-Difluoro-4-pentylphenol. Available from: [Link]

  • Chemius. Phenol 90% Safety Data Sheet. Available from: [Link]

  • University of York, Department of Biology. First aid guidance. Available from: [Link]

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